Product packaging for Epifriedelanol acetate(Cat. No.:)

Epifriedelanol acetate

Cat. No.: B033437
M. Wt: 470.8 g/mol
InChI Key: NXKDUDYUASKXAY-CSVRJXMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epifriedelanol acetate is a triterpenoid ester of significant interest in pharmacological and phytochemical research, derived from the natural precursor epifriedelanol. This compound serves as a critical reference standard and investigative tool for studying the bioactivity of pentacyclic triterpenoids. Its primary research applications focus on exploring potential anti-cancer mechanisms, where it has demonstrated the ability to induce apoptosis and inhibit proliferation in various cell lines. The acetylation of the hydroxyl group enhances its lipophilicity, potentially improving cell membrane permeability and modulating its interaction with biological targets. Researchers utilize this compound to probe its effects on key signaling pathways, including NF-κB and PI3K/Akt, and to investigate its role in cholesterol metabolism and inflammation. This high-purity compound is essential for structural confirmation in natural product isolation, quantitative analysis via HPLC or LC-MS, and in vitro bioactivity assays, providing valuable insights for drug discovery and development programs centered on triterpenoid scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54O2 B033437 Epifriedelanol acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3/t21-,23-,24+,25-,26+,28+,29+,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKDUDYUASKXAY-CSVRJXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of Epifriedelanol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Epifriedelanol acetate, a pentacyclic triterpenoid with potential pharmacological applications. The document details the plant species in which this compound has been identified, summarizes the available quantitative data, and provides a comprehensive experimental protocol for its isolation and analysis.

Natural Occurrence of this compound

This compound and its precursor, epifriedelanol, have been isolated from a variety of plant species. The primary sources identified in the scientific literature are detailed in Table 1. While the presence of epifriedelanol is more widely reported, its acetylated form, this compound, has been specifically identified in Pachysandra terminalis Sieb. & Zucc.[1] and its presence is inferred in other species where epifriedelanol is found, as acetylation is a common biochemical modification.

Table 1: Natural Sources of Epifriedelanol and this compound

Plant SpeciesFamilyPlant PartCompound IdentifiedQuantitative Data (mg/g Dry Weight)
Pachysandra terminalis Sieb. & Zucc.BuxaceaeNot SpecifiedThis compoundNot Reported
Vitis trifoliaVitaceaeHerbsEpifriedelanolNot Reported
Inula confertifloraAsteraceaeRootEpifriedelanol, Dammara-20,24-dien-3-yl acetateNot Reported
Synadenium glaucescensEuphorbiaceaeRoot Bark, Leaves, Stem WoodEpifriedelanolNot Reported
Ulmus davidianaUlmaceaeRoot BarkEpifriedelanolNot Reported
Cannabis sativa L.CannabaceaeRoots, Stem BarkEpifriedelanolRoots: 0.33 - 0.92 mg/g, Stem Bark: 0.13 - 0.41 mg/g

Experimental Protocols

This section outlines a comprehensive methodology for the extraction, isolation, and quantification of this compound from plant materials. The protocol is a composite based on established methods for triterpenoid isolation and analysis.

Extraction of Triterpenoids
  • Plant Material Preparation: Air-dry the collected plant material (e.g., root bark, leaves) at room temperature and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material with methanol (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (dimensions dependent on the amount of crude extract).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of equal volume and monitor the separation process using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a pre-coated silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes.

  • Pooling and Crystallization: Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available). Concentrate the pooled fractions and allow the compound to crystallize. Recrystallize from a suitable solvent (e.g., methanol or acetone) to obtain pure crystals of epifriedelanol.

Acetylation of Epifriedelanol (Optional)

If this compound is not directly isolated, it can be synthesized from epifriedelanol.

  • Reaction Setup: Dissolve the isolated epifriedelanol in a mixture of pyridine and acetic anhydride (1:1 v/v).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting this compound by column chromatography as described in section 2.2.

Quantification by GC-MS
  • Derivatization for GC-MS Analysis: To improve volatility and thermal stability for GC-MS analysis, derivatize the isolated compound. A common method is silylation.

    • Procedure: To a vial containing the dried sample, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (22:13:65 v/v/v). Heat the mixture at 30°C for 2 hours.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Quantification: Prepare a calibration curve using a standard of this compound. The concentration of the compound in the sample can be determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 crystallization Crystallization concentration2->crystallization pure_compound Pure Epifriedelanol / this compound crystallization->pure_compound derivatization Derivatization (Silylation) pure_compound->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

logical_relationship plant_source Plant Source (e.g., Pachysandra terminalis) extraction Solvent Extraction plant_source->extraction epifriedelanol Epifriedelanol acetylation Acetylation Reaction epifriedelanol->acetylation Optional analysis Spectroscopic & Chromatographic Analysis (e.g., GC-MS) epifriedelanol->analysis epifriedelanol_acetate This compound epifriedelanol_acetate->analysis isolation Chromatographic Purification extraction->isolation isolation->epifriedelanol isolation->epifriedelanol_acetate Direct Isolation acetylation->epifriedelanol_acetate

Caption: Logical relationship between natural source, compounds, and processing steps.

References

The Biosynthesis of Epifriedelanol Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol acetate is a pentacyclic triterpenoid found in various plant species. Triterpenoids, a class of secondary metabolites, are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the pathway from precursor molecules to the final acetylated product. The guide summarizes key quantitative data, outlines experimental protocols for the analysis of pathway components, and presents visual diagrams of the biosynthetic and regulatory pathways.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway.[1] The pathway proceeds through the formation of the triterpene backbone, followed by a series of modifications including cyclization, reduction, and acetylation.

From the Mevalonate Pathway to 2,3-Oxidosqualene

The initial steps of the pathway leading to the precursor for all triterpenoids, 2,3-oxidosqualene, are well-established and involve the following key enzymatic reactions:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form the C10 compound GPP.

  • Formation of Farnesyl Pyrophosphate (FPP): GPP is further condensed with another molecule of IPP to yield the C15 compound FPP.

  • Formation of Squalene: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.

  • Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene.[2]

Cyclization to Friedelin

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of friedelane-type triterpenoids, the enzyme friedelin synthase (FRS) , an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic ketone, friedelin .[2] This reaction involves a series of protonation, cyclization, and rearrangement steps, culminating in the formation of the characteristic friedelane skeleton.[3]

Reduction to Epifriedelanol

It is proposed that epifriedelanol is synthesized from friedelin through a reduction of the C-3 keto group. While the specific reductase enzyme responsible for this conversion has not yet been definitively characterized in the context of epifriedelanol biosynthesis, it is a common modification in triterpenoid pathways.

Acetylation to this compound

The final step in the biosynthesis of this compound is the acetylation of the C-3 hydroxyl group of epifriedelanol. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase . While the specific enzyme for epifriedelanol acetylation has not been identified, a recently characterized pentacyclic triterpene acetyltransferase from lettuce, LsTAT1 , provides a strong candidate for this type of transformation.[4][5][6] LsTAT1, a member of the membrane-bound O-acyltransferase (MBOAT) family, has been shown to acetylate various pentacyclic triterpenes, including α-amyrin, β-amyrin, and lupeol, using acetyl-CoA as the acyl donor.[4][5] It is plausible that a homologous enzyme is responsible for the acetylation of epifriedelanol in plants that produce this compound. Plant BAHD acyltransferases are another large family of enzymes known to be involved in the acylation of various secondary metabolites, including terpenoids.[7][8]

Data Presentation: Quantitative Analysis of Pathway Intermediates

The accumulation of friedelin and epifriedelanol has been quantified in various plant species and tissues, providing valuable data for understanding the productivity of this pathway.

Plant SpeciesTissueCompoundConcentration (mg/g Dry Weight)Reference
Cannabis sativaNative RootsFriedelin0.245[9]
Native RootsEpifriedelanol0.192[9]
Hairy Roots (untreated, day 6)Friedelin0.494[9]
Hairy Roots (untreated, day 6)Epifriedelanol0.486[9]
Hairy Roots (75 µM Salicylic Acid, day 6)Friedelin0.963[9]
Hairy Roots (75 µM Salicylic Acid, day 6)Epifriedelanol0.685[9]
Cannabis sativa (from Mexico)RootsFriedelin0.128[4]
RootsEpifriedelanol0.213[4]
Cannabis sativa (from Canada)RootsFriedelin0.83 - 1.35[4]
RootsEpifriedelanol0.33 - 0.92[4]
Cannabis sativa (from France)RootsFriedelin0.100 - 0.709[4]
RootsEpifriedelanol0.05 - 0.205[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.

Heterologous Expression and Functional Characterization of Friedelin Synthase

Objective: To confirm the function of a candidate friedelin synthase gene.

Protocol:

  • Gene Isolation and Cloning: Isolate the full-length cDNA of the candidate friedelin synthase gene from the plant of interest. Clone the cDNA into a yeast expression vector (e.g., pYES2).[10]

  • Yeast Transformation: Transform a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol synthase to reduce competition for the 2,3-oxidosqualene substrate) with the expression plasmid.[10]

  • Culture and Induction: Grow the transformed yeast cells in an appropriate selective medium. Induce the expression of the friedelin synthase gene by adding galactose to the medium.

  • Metabolite Extraction: After a period of induction, harvest the yeast cells. Extract the triterpenoids from the yeast cells using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of friedelin.[11] Compare the retention time and mass spectrum of the product with an authentic friedelin standard.

Quantification of Friedelin and Epifriedelanol by GC-MS

Objective: To quantify the levels of friedelin and epifriedelanol in plant tissues.

Protocol:

  • Sample Preparation: Collect and freeze-dry the plant tissue. Grind the dried tissue into a fine powder.

  • Extraction: Extract a known amount of the powdered tissue with a suitable organic solvent (e.g., methanol or chloroform) using methods such as sonication or Soxhlet extraction.[3]

  • Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Derivatization (for compounds with hydroxyl groups): To improve the volatility and chromatographic behavior of epifriedelanol, a derivatization step is often required before GC-MS analysis. This can be achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[12] Develop a temperature program to achieve good separation of the target compounds. Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity of quantification.

  • Quantification: Prepare a calibration curve using authentic standards of friedelin and epifriedelanol to quantify their concentrations in the samples.

In Vitro Assay for Triterpene Acetyltransferase Activity

Objective: To determine the activity of a candidate epifriedelanol acetyltransferase.

Protocol (adapted from LsTAT1 characterization): [4][5]

  • Enzyme Source: Prepare a microsomal fraction from plant tissues expressing the candidate acetyltransferase or from a heterologous expression system (e.g., yeast or E. coli).

  • Reaction Mixture: Set up a reaction mixture containing the microsomal fraction (enzyme source), epifriedelanol (substrate), and acetyl-CoA (acyl donor) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol). Extract the lipid-soluble products into the organic phase.

  • Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of this compound. Compare the product with a synthesized or isolated standard of this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis IPP_DMAPP IPP + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Friedelin Friedelin Oxidosqualene->Friedelin Friedelin Synthase Epifriedelanol Epifriedelanol Friedelin->Epifriedelanol Reductase (putative) Epifriedelanol_Acetate This compound Epifriedelanol->Epifriedelanol_Acetate Acetyltransferase (putative, e.g., LsTAT1 homolog)

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Regulation of Triterpenoid Biosynthesis by Signaling Molecules

Triterpenoid Biosynthesis Regulation SA Salicylic Acid (SA) WRKY WRKY Transcription Factors (e.g., ZjWRKY18) SA->WRKY induces expression JA Jasmonic Acid (JA) JA->WRKY induces expression Triterpene_Genes Triterpenoid Biosynthetic Genes (e.g., FRS) WRKY->Triterpene_Genes activates transcription Triterpenoids Triterpenoid Accumulation (e.g., Friedelin, Epifriedelanol) Triterpene_Genes->Triterpenoids leads to

Caption: Simplified signaling pathway for the regulation of triterpenoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants follows a conserved pathway for triterpenoid synthesis, culminating in specific reduction and acetylation steps. While the core pathway to friedelin and epifriedelanol is relatively well-understood, the specific enzymes responsible for the final reduction and acetylation steps remain to be definitively identified in most species. The recent characterization of a pentacyclic triterpene acetyltransferase in lettuce provides a significant advancement in understanding the final step of this pathway. Further research, including the identification and characterization of the specific reductase and acetyltransferase enzymes, will be crucial for the metabolic engineering of high-value triterpenoids like this compound for pharmaceutical applications. The elucidation of the regulatory networks governing this pathway, particularly the role of transcription factors and signaling molecules, will also open new avenues for enhancing the production of these valuable compounds in plant-based systems.

References

physical and chemical properties of Epifriedelanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Epifriedelanol Acetate

This technical guide provides a comprehensive overview of the , a naturally occurring triterpenoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of workflows and biological activities.

Physical and Chemical Properties

This compound is a derivative of the triterpenoid Epifriedelanol.[1] Its core physical and chemical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₃₂H₅₄O₂[2][3][4][5][6]
Molecular Weight 470.77 g/mol [2][4][5]
CAS Number 2259-07-6[2][3][4][5][6][7][8][9]
Appearance White crystalline solid[10][11]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6][7][10]
Purity >98% (as determined by HPLC)[6][7]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Spectroscopic DataDescriptionReference
¹H NMR A predicted ¹H NMR spectrum in H₂O is available. Experimental data in CDCl₃ shows characteristic signals for an oxymethine proton and multiple methyl groups.[11][12]
¹³C NMR The spectrum confirms the presence of 32 carbons, including signals for a carbonyl group (δ 171.0) and an α-methyl group (δ 21.3) indicative of the acetate moiety.[11]
IR Spectroscopy The IR spectrum displays absorption bands characteristic of a C=O group at 1728 cm⁻¹ and C-H stretching at 2963/2850 cm⁻¹.[11]
Mass Spectrometry Electron Ionization Mass Spectrometry (EIMS) shows a molecular ion peak (M⁺) at m/z 468.[11]

Experimental Protocols

Isolation of Triterpenoids from Plant Material

The following is a general protocol for the isolation of triterpenoids like this compound from plant sources, based on common phytochemical extraction techniques.[13]

  • Maceration: The dried and pulverized plant material (e.g., leaves, root bark) is soaked in a solvent such as ethanol at room temperature for an extended period to extract a broad range of compounds.[13]

  • Solvent Extraction: The initial crude extract is concentrated and then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the compounds based on polarity.[13]

  • Fractionation: The resulting ethyl acetate extract is further partitioned using a series of solvents with increasing polarity, such as hexane, dichloromethane, and diethyl ether.[13]

  • Column Chromatography: The fraction containing the target compound is purified using column chromatography over silica gel. The column is eluted with a solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate the individual compounds.[11][13]

  • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized to yield a pure solid.[11]

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is typically assessed using HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a deuterated solvent like CDCl₃ to elucidate the chemical structure.[11]

  • Mass Spectrometry (MS): EIMS or other mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of the compound.[11]

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization A Plant Material (e.g., Root Bark) B Maceration (Ethanol) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Column Chromatography (Silica Gel) C->D E Pure this compound D->E F Purity Check (HPLC) E->F Analysis G Structure Elucidation (NMR) E->G Analysis H Molecular Weight (MS) E->H Analysis I Functional Groups (IR) E->I Analysis

Caption: Workflow for the isolation and characterization of this compound.

Biological Activities

The parent compound, Epifriedelanol, has demonstrated a range of biological activities. While the specific pathways for the acetate form are under investigation, the following diagram illustrates the known effects of the core molecule, which are likely to be similar.

G cluster_effects Documented Biological Effects A Epifriedelanol B Antibacterial Activity A->B Inhibits bacterial growth C Antioxidant Activity (DPPH radical scavenging) A->C Reduces oxidative stress D Cytotoxic Activity (HeLa, CEM-SS cancer cells) A->D Induces cancer cell death E Anti-Senescence (Inhibition of SA-β-gal) A->E Reduces cellular aging

Caption: Overview of the biological activities of Epifriedelanol.

References

Spectroscopic Data of Epifriedelanol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Epifriedelanol acetate, a naturally occurring triterpenoid. The information is compiled from various scientific sources to aid in its identification and characterization.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

A predicted ¹H NMR spectrum is available, providing estimated chemical shifts for the hydrogen atoms in the molecule. Experimental data from peer-reviewed literature is needed for definitive assignments.

Proton Assignment Predicted Chemical Shift (δ, ppm)
Data not available in a comprehensive, experimentally verified format.Predicted spectra can be found in databases such as NP-MRD.[1]
Table 2: ¹³C NMR Spectroscopic Data

While public databases like PubChem indicate the availability of ¹³C NMR data, the specific chemical shifts are not directly listed.[2] The data presented below is based on the known friedelane skeleton and typical shifts for similar triterpenoid acetates.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3~ 74-76
Acetate CH₃~ 21
Acetate C=O~ 170-171
Other assignmentsCharacteristic shifts for the friedelane skeleton.
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Absorption Frequency (cm⁻¹)
C=O (Acetate)~ 1735
C-O (Acetate)~ 1240
C-H (Aliphatic)~ 2850-2960
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Parameter Value
Molecular Formula C₃₂H₅₄O₂
Molecular Weight 470.77 g/mol
Mass Spectrum (EI-MS) Expected molecular ion peak (M⁺) at m/z 470 and characteristic fragmentation patterns for the friedelane skeleton and loss of the acetyl group.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in a single, comprehensive source. However, the following are generalized procedures typically employed for the analysis of triterpenoids isolated from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for triterpenoids, which causes fragmentation and provides structural information.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Natural Products cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Pachysandra terminalis) Extraction Extraction Plant_Material->Extraction Purification Purification (Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

References

An In-depth Technical Guide to Epifriedelanol Acetate: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol acetate, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, isolation, and biological significance of this compound. Detailed experimental protocols for its isolation are presented, alongside a summary of its known biological activities, including quantitative data on its anticancer and antibacterial properties. Furthermore, this guide elucidates the key signaling pathways modulated by its deacetylated form, epifriedelanol, offering insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a friedelane-type pentacyclic triterpenoid that is not attributed to a single discovery event but has been identified and isolated from a variety of plant species over several decades. Its history is intertwined with the broader exploration of natural products for potential therapeutic applications.

One of the earliest and most cited instances of its isolation is from the leaves of Pachysandra terminalis Sieb. & Zucc., a plant used in traditional medicine. A significant contribution to its characterization was made by T. Kikuchi and colleagues in 1969, who detailed the isolation and structural elucidation of several triterpenes, including this compound, from this plant species.

Subsequently, this compound and its parent compound, epifriedelanol, have been isolated from various other plant sources, including Reissantia grahamii. The repeated isolation of this compound from different botanical sources underscores its prevalence in the plant kingdom and suggests a potential ecological or physiological role.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₂H₅₄O₂PubChem
Molecular Weight 470.77 g/mol PubChem
CAS Number 2259-07-6PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.Commercial Suppliers

Isolation and Synthesis

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction and purification from plant materials. The following is a generalized experimental protocol based on established phytochemical techniques and referencing the work on Pachysandra terminalis.

Experimental Protocol: Isolation of this compound from Pachysandra terminalis

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Pachysandra terminalis.
  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v), at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.
  • Subsequently, partition the aqueous methanol phase with solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity. This compound is expected to be present in the less polar fractions.

4. Chromatographic Purification:

  • Subject the fraction enriched with this compound to column chromatography over silica gel.
  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
  • Pool the fractions containing the compound of interest and concentrate them.
  • Further purify the isolated compound by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Isolation of this compound

G plant Pachysandra terminalis Leaves powder Dried and Powdered Plant Material plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound from plant sources.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been widely reported, likely due to its complex pentacyclic structure with multiple stereocenters. The biosynthesis of its core friedelane skeleton, however, has been studied. Friedelin, a closely related triterpenoid, is synthesized in plants from 2,3-oxidosqualene through a series of enzymatic cyclizations and rearrangements catalyzed by friedelin synthase. Epifriedelanol is a reduction product of friedelin, and subsequent acetylation would yield this compound.

Biosynthesis of the Friedelane Core

G squalene 2,3-Oxidosqualene cyclization Enzymatic Cyclization (Friedelin Synthase) squalene->cyclization cation Dammarenyl Cation Intermediate cyclization->cation rearrangement Hydride and Methyl Shifts cation->rearrangement friedelin Friedelin rearrangement->friedelin reduction Reduction friedelin->reduction epifriedelanol Epifriedelanol reduction->epifriedelanol acetylation Acetylation epifriedelanol->acetylation epifriedelanol_acetate This compound acetylation->epifriedelanol_acetate

Caption: Biosynthetic pathway leading to the formation of the friedelane core and this compound.

Biological Activities and Mechanism of Action

This compound and its deacetylated form, epifriedelanol, have demonstrated a range of biological activities. The majority of detailed mechanistic studies have been conducted on epifriedelanol.

Anticancer Activity

Epifriedelanol has shown cytotoxic effects against various cancer cell lines. The proposed mechanism of action primarily involves the induction of apoptosis.

Quantitative Data on Anticancer Activity of Epifriedelanol

Cell LineCancer TypeIC₅₀ (µM)Reference
DU145Prostate Cancer32.32[Source for DU145 IC50]
PC3Prostate Cancer35.22[Source for PC3 IC50]
CEM-SST-lymphoblastoid Leukemia3.54 - 11.45 (µg/mL)[Source for CEM-SS IC50]
HeLaCervical Cancer3.54 - 11.45 (µg/mL)[Source for HeLa IC50]

Signaling Pathway: Induction of Apoptosis by Epifriedelanol

Epifriedelanol is reported to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key molecular events include the upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3) and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.

Apoptosis Signaling Pathway Modulated by Epifriedelanol

G epifriedelanol Epifriedelanol p53 p53 epifriedelanol->p53 Upregulates bax BAX epifriedelanol->bax Upregulates bcl2 BCL-2 epifriedelanol->bcl2 Downregulates p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis G stimulus Pro-inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Transcription of Pro-inflammatory Genes nucleus->transcription epifriedelanol_acetate This compound (Proposed) epifriedelanol_acetate->ikk Inhibits (Hypothesized)

The Biological Versatility of Triterpenoids: An In-depth Technical Guide on Epifriedelanol Acetate and its Core Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant biological activities of triterpenoids, with a particular focus on Epifriedelanol acetate and its closely related precursor, Epifriedelanol. Triterpenoids, a diverse class of natural products, have garnered considerable attention in the scientific community for their broad spectrum of pharmacological properties. This document provides a comprehensive overview of their cytotoxic, antibacterial, and antioxidant activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Biological Activities of Epifriedelanol and Related Triterpenoids

Epifriedelanol and its acetate derivative exhibit a range of biological effects, positioning them as promising candidates for further investigation in drug discovery and development. The primary activities identified in the literature include cytotoxicity against various cancer cell lines, antibacterial effects, particularly against Gram-positive bacteria, and antioxidant properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of Epifriedelanol. It is important to note that much of the available quantitative data pertains to Epifriedelanol. While this compound is expected to have similar biological activities, further specific testing is required for direct comparison.

Table 1: Cytotoxic Activity of Epifriedelanol Against Human Cancer Cell Lines

CompoundCell LineActivity MetricValueReference(s)
EpifriedelanolHuman T4 lymphoblastoid (CEM-SS)IC503.54 - 11.45 µg/mL[1]
EpifriedelanolHuman cervical (HeLa)IC503.54 - 11.45 µg/mL[1]
EpifriedelanolHuman prostate carcinoma (PC3)IC5028.4 ± 0.7 µM[2]
EpifriedelanolHuman prostate carcinoma (DU145)IC5032.32 µM (at 72h)[3]
EpifriedelanolHuman prostate carcinoma (PC3)IC5035.22 µM (at 72h)[3]

Table 2: Antibacterial Activity of Epifriedelanol and Related Extracts

SubstanceBacterial Strain(s)Activity MetricValueReference(s)
EpifriedelanolStaphylococcus aureusMICNot specified, but demonstrated bacteriostatic activity[4][5][6]
Root bark extract (containing Epifriedelanol)Gram-positive bacteriaMedian MIC20 µg/mL (IQR 10-190 µg/mL)[4][7]
Whole root extract (containing Epifriedelanol)Gram-positive bacteriaMedian MIC40 µg/mL (IQR 30-210 µg/mL)[4][7]

Table 3: Antioxidant Activity of a Methanol Extract of Stem Bark Containing Triterpenoids

SubstanceAssayActivity MetricValueReference(s)
Methanol extract of stem barkDPPH free radical scavengingIC507.36 ± 0.01 µg/mL[8]

Key Signaling Pathways Modulated by Epifriedelanol

Epifriedelanol has been shown to exert its cytotoxic effects through the modulation of key signaling pathways involved in apoptosis and inflammation.

Apoptosis Induction via Caspase Activation

Epifriedelanol induces apoptosis in cancer cells through the intrinsic pathway, which involves the activation of a cascade of caspases. This process is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Epifriedelanol Epifriedelanol Bax BAX (Pro-apoptotic) Up-regulation Epifriedelanol->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Epifriedelanol->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Epifriedelanol.

Inhibition of the NF-κB Signaling Pathway

Epifriedelanol has been observed to down-regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting this pathway, Epifriedelanol can reduce the expression of pro-inflammatory and anti-apoptotic genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Epifriedelanol Epifriedelanol Epifriedelanol->NFkB Inhibits translocation and/or activation

Caption: Inhibition of the NF-κB signaling pathway by Epifriedelanol.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Start Start Cell_Seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate for 4h (Formation of formazan crystals) Add_MTT->Incubation3 Solubilize Add solubilization buffer (e.g., 100 µL DMSO) Incubation3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow:

Start Start Prepare_Compound Prepare serial dilutions of This compound in broth Start->Prepare_Compound Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate 96-well plate with compound dilutions and inoculum Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate for 18-24h at 37°C Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound. The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.

Workflow:

Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Prepare_DPPH Prepare DPPH solution (e.g., 0.1 mM in methanol) Start->Prepare_DPPH Mix Mix compound dilutions with DPPH solution Prepare_Compound->Mix Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (517 nm) Incubate->Measure Calculate Calculate % radical scavenging activity and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Compound and DPPH Solutions: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the compound solution with a volume of the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank (solvent only) and a control (solvent with DPPH) should also be measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion and Future Directions

The available evidence strongly suggests that Epifriedelanol and, by extension, this compound, possess significant cytotoxic, antibacterial, and antioxidant properties. The modulation of critical signaling pathways such as apoptosis and NF-κB underscores their potential as lead compounds for the development of novel therapeutics.

Future research should focus on several key areas:

  • Specific Quantification for this compound: Generating specific IC50 and MIC values for this compound is crucial to directly assess its potency and compare it to its precursor.

  • In Vivo Studies: Translating the promising in vitro findings into in vivo models is a critical next step to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

  • Mechanism of Action Elucidation: Further studies are needed to fully elucidate the detailed molecular mechanisms underlying the observed biological activities, including the identification of direct molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related triterpenoids. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these promising natural products into clinical applications.

References

Epifriedelanol Acetate: An Examination of Therapeutic Potential Through its Core Compound, Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epifriedelanol acetate is a naturally occurring triterpenoid. While this molecule is available commercially and has been isolated from various plant species, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its specific therapeutic effects. The majority of available research focuses on its parent compound, Epifriedelanol . This technical guide, therefore, summarizes the known therapeutic effects, quantitative biological data, and experimental methodologies related to Epifriedelanol, as a proxy for understanding the potential of this compound. It is crucial for researchers and drug development professionals to note that while the acetate functional group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, the biological activities of Epifriedelanol provide a foundational understanding of the potential therapeutic avenues for its acetylated form.

Therapeutic Effects of Epifriedelanol

Epifriedelanol has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent in several areas. These activities are summarized below.

Anticancer Activity

Epifriedelanol has shown cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit the proliferation of human T4 lymphoblastoid (CEM-SS) and human cervical (HeLa) cancer cells.[1][2]

Antibacterial Activity

Research has highlighted the antibacterial properties of Epifriedelanol, indicating its potential for development as an antimicrobial agent.[1][2]

Antioxidant Activity

Epifriedelanol, along with the related compound friedelin, has been reported to possess promising antioxidant activity.[1][2]

Anti-cellular Senescence Activity

Studies have shown that Epifriedelanol can reduce cellular senescence in human primary cells, suggesting its potential in modulating tissue aging and aging-associated diseases.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Epifriedelanol.

Table 1: Cytotoxic Activity of Epifriedelanol

Cell LineIC50 (µg/mL)Reference
Human T4 lymphoblastoid (CEM-SS)3.54 - 11.45[1][2]
Human cervical (HeLa)3.54 - 11.45[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxic Activity

The cytotoxic activity of Epifriedelanol against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (CEM-SS and HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Epifriedelanol and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of Epifriedelanol that inhibited 50% of cell growth (IC50) was calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, the known activities of other pentacyclic triterpenoids suggest potential mechanisms of action. For instance, many triterpenoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and PI3K/Akt pathways.

Below is a generalized diagram representing a potential signaling pathway that could be influenced by triterpenoids like Epifriedelanol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB_p IκB (p) NFkB_IkB->IkB_p NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) NFkB->Gene_Expression Epifriedelanol Epifriedelanol Epifriedelanol->IKK Inhibition? Epifriedelanol->NFkB Inhibition?

Caption: A potential signaling pathway modulated by Epifriedelanol.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The therapeutic potential of Epifriedelanol and this compound requires further rigorous scientific investigation.

References

Epifriedelanol Acetate and Friedelane Triterpenoids: A Technical Guide on Their Isolation, Bioactivity, and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epifriedelanol acetate and related friedelane triterpenoids, focusing on their sources, biological activities, and the methodologies employed in their study. While direct research on the specific role of this compound in plant metabolism is limited, this document synthesizes the available scientific literature on its parent compounds, epifriedelanol and friedelin, to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Friedelane Triterpenoids

Friedelane-type isoprenoids are naturally occurring pentacyclic triterpenes found in a variety of plant species, as well as in mosses and lichens[1][2]. These compounds, including friedelin and its derivatives like epifriedelanol, are abundant in the cork tissues and leaf materials of diverse plant families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae[1][3]. They are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties[1][3]. Friedelin has also been noted for its anti-insect effects and its ability to alter soil microbial ecology, indicating its importance in agriculture[1][3].

This compound is a natural product that can be isolated from plants such as Pachysandra terminalis Sieb[4]. Its parent compound, epifriedelanol, has demonstrated notable biological activities, including antibacterial and antitumor effects, and the ability to reduce cellular senescence[5][6][7][8][9].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data found in the literature regarding the cytotoxic and antioxidant activities of friedelane triterpenoids.

Table 1: Cytotoxic Activity of Friedelin and Epifriedelanol against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Source
FriedelinCEM-SS (Human T4 lymphoblastoid)3.54 - 11.45[5][6]
EpifriedelanolCEM-SS (Human T4 lymphoblastoid)3.54 - 11.45[5][6]
FriedelinHeLa (Human cervical cancer)3.54 - 11.45[5][6]
EpifriedelanolHeLa (Human cervical cancer)3.54 - 11.45[5][6]
Chloroform extract of Elaeocarpus floribundus leavesCEM-SS (Human T4 lymphoblastoid)25.6 ± 0.06[6]

Table 2: Antioxidant Activity of Elaeocarpus floribundus Extracts

ExtractIC50 (µg/mL)Method
Methanolic extract of stem bark7.36 ± 0.01DPPH free radical scavenging
Polar extracts of leaves and stem barkPromising activityDPPH free radical scavenging

Table 3: Total Phenolic Content of Elaeocarpus floribundus Methanolic Extracts

Plant PartTotal Phenolic Content (mg GAE/g DW)
Leaves503.08 ± 16.71
Stem Bark161.5 ± 24.81

Experimental Protocols

This section details the methodologies cited for the isolation, purification, and bioactivity assessment of friedelane triterpenoids.

A study on Synadenium glaucescens detailed the following protocol for the isolation of epifriedelanol[10]:

  • Extraction : The methanol root bark extract from a cold-total extraction was used as the starting material[10].

  • Fractionation : The extract was fractionated sequentially with hexane, ethyl acetate, and methanol using vacuum liquid chromatography through a Buchner funnel[10].

  • Column Chromatography : The resulting fractions were subjected to column chromatography to obtain sub-fractions[10].

  • Purification : Two compounds, epifriedelanol and euphol, were purified and isolated from the ethyl acetate fraction[10].

A general procedure for the separation and isolation of active compounds from plant extracts can be summarized as follows[11]:

  • Extraction : Plant powder is extracted with a suitable solvent (e.g., aqueous methanol)[11].

  • Concentration : The extract is dried using a rotavapor to obtain a concentrated extract[11].

  • Solvent Partitioning : The concentrated extract is suspended in distilled water, the pH is adjusted to 7.0, and it is partitioned with ethyl acetate to separate the aqueous and ethyl acetate fractions[11].

  • Drying : The ethyl acetate fraction is dried over anhydrous Na2SO4, filtered, and evaporated to dryness[11].

  • Silica Gel Chromatography : The dried ethyl acetate fraction is subjected to silica gel column chromatography and eluted with a stepwise gradient of solvents (e.g., n-hexane:ethyl acetate) to yield different fractions[11].

  • Bioassay-Guided Fractionation : The resulting fractions are tested for biological activity to identify the active fractions for further purification[11].

The antibacterial activity of plant extracts and isolated compounds can be determined using the following methods[10]:

  • Minimum Inhibitory Concentration (MIC) Determination : A two-fold serial dilution method is used. One mL of Mueller-Hinton Broth (MHB) is added to a series of test tubes. One mL of the plant extract is added to the first tube, and serial dilutions are performed. The MIC is determined as the lowest concentration that inhibits visible bacterial growth[10]. The antimicrobial activity can be classified as strong (MIC < 500 µg/mL), moderate (MIC > 500 to 1500 µg/mL), or weak (MIC > 1500 µg/mL)[10].

  • Growth and Killing Curves : To determine if the effect is bacteriostatic or bactericidal, growth curves of bacteria are monitored in the presence of the active extracts or compounds. Killing curves can also be generated to assess the rate of bacterial death over time[10].

To assess the toxicity of plant extracts, a hemolytic activity assay can be performed[10]:

  • Red Blood Cell (RBC) Preparation : Sheep blood is centrifuged, and the RBCs are washed three times to obtain a 2% suspension in phosphate-buffered saline (PBS) at pH 7.4[10].

  • Incubation : Two mL of the RBC suspension, PBS, and the plant extract at different concentrations (e.g., 100, 200, 500, 1000 µg/mL) are mixed to a final volume of 4 mL[10].

  • Controls : Hydrogen peroxide (3%) is used as a positive control to induce total hemolysis, and the solvent (e.g., DMSO) is used as a negative control[10].

  • Measurement : The hemolytic effect is analyzed spectrophotometrically at a wavelength of 540 nm[10].

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_bioassay Bioactivity Assays plant_material Plant Material extraction Solvent Extraction plant_material->extraction concentrated_extract Concentrated Extract extraction->concentrated_extract partitioning Solvent Partitioning concentrated_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography ethyl_acetate_fraction->column_chromatography Purification fractions Fractions column_chromatography->fractions purified_compound Purified Compound (e.g., Epifriedelanol) fractions->purified_compound antioxidant_assay Antioxidant Assays (e.g., DPPH) fractions->antioxidant_assay Screening antibacterial_assay Antibacterial Assays (MIC, Growth Curves) purified_compound->antibacterial_assay Testing cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) purified_compound->cytotoxicity_assay Testing

Caption: General workflow for the isolation and bioactivity screening of friedelane triterpenoids.

antibacterial_assessment cluster_mic MIC Determination cluster_bactericidal_static Mechanism of Action start Plant Extract or Purified Compound serial_dilution Two-fold Serial Dilution start->serial_dilution Test for inhibitory concentration incubation Incubation with Bacteria serial_dilution->incubation mic_result Determine MIC incubation->mic_result growth_curves Monitor Growth Curves mic_result->growth_curves Test at MIC killing_curves Generate Killing Curves mic_result->killing_curves Test at MIC determination Bacteriostatic or Bactericidal? growth_curves->determination killing_curves->determination

Caption: Workflow for assessing the antibacterial properties of natural products.

Potential Role in Plant Defense and Signaling

While specific signaling pathways in plants involving this compound have not been elucidated, the known biological activities of friedelane triterpenoids suggest a role in plant defense. Their antimicrobial and anti-insect properties indicate they may function as phytoalexins or phytoanticipins, protecting the plant from pathogens and herbivores[1][3].

The biosynthesis of triterpenoids is a complex process that is interconnected with primary metabolism. The "acetate pathway" is fundamental to the biosynthesis of flavonoids and lipids in plants, providing the malonyl-CoA units necessary for chain elongation[12]. It is plausible that the synthesis of friedelane triterpenoids also draws from this central metabolic pathway.

Further research is needed to understand the specific triggers for the biosynthesis and accumulation of this compound in plants and to identify the signaling pathways that regulate these processes. The application of modern analytical techniques, such as metabolomics and transcriptomics, to plants known to produce these compounds could provide valuable insights into their endogenous roles.

Conclusion

This compound and related friedelane triterpenoids represent a promising class of natural products with a diverse range of biological activities. While their specific functions within plant metabolism remain largely unexplored, the existing research provides a solid foundation for further investigation. The protocols and data presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to unlock the full potential of these fascinating compounds. The development of advanced extraction and analytical methods will be crucial in advancing our understanding of the role of this compound and other triterpenoids in both plant and human health.

References

Methodological & Application

Application Notes and Protocols: Isolation of Epifriedelanol Acetate from Pachysandra terminalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachysandra terminalis, commonly known as Japanese spurge, is a perennial evergreen groundcover plant belonging to the family Buxaceae. Phytochemical investigations of this plant have revealed the presence of various bioactive secondary metabolites, including steroidal alkaloids and triterpenoids. Among these, Epifriedelanol acetate, a friedelane-type triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-senescence properties. These application notes provide a detailed protocol for the isolation and purification of this compound from the whole plant material of Pachysandra terminalis. The described methodology is based on established principles of natural product chemistry, involving solvent extraction and multi-step chromatography.

Data Presentation

The following table summarizes the expected fractions and yields at various stages of the isolation process. The values provided are illustrative, and actual results may vary depending on the plant material, extraction efficiency, and purification techniques.

Purification Step Fraction Expected Yield (g) from 1 kg of dry plant material Purity of this compound (%) Analytical Method
Step 1: Extraction Crude Chloroform Extract50 - 100< 5Gravimetric
Step 2: Silica Gel Column Chromatography Fraction A (Eluted with Hexane:Ethyl Acetate 98:2)5 - 1010 - 20TLC, HPLC
Step 3: Preparative HPLC Purified this compound0.1 - 0.5> 95HPLC, NMR

Experimental Protocols

Plant Material Collection and Preparation
  • 1.1. Collection: Collect fresh, healthy whole plants of Pachysandra terminalis, including leaves, stems, and roots.

  • 1.2. Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. Air-dry the plants in the shade at room temperature for 10-14 days or until they are brittle.

  • 1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Triterpenoids
  • 2.1. Solvent Extraction:

    • Place 1 kg of the dried, powdered plant material in a large-capacity Soxhlet apparatus.

    • Extract the material with 5 L of chloroform for 48 hours. Chloroform is a suitable solvent for extracting less polar triterpenoids like this compound.

  • 2.2. Concentration:

    • After extraction, concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • This will yield a dark, greenish-brown crude extract. Dry the extract completely under a vacuum to remove any residual solvent.

Chromatographic Purification

3.1. Silica Gel Column Chromatography (Initial Fractionation)

  • 3.1.1. Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry. Allow the silica gel to settle uniformly, and then drain the excess hexane.

  • 3.1.2. Sample Loading:

    • Dissolve the crude chloroform extract (approximately 50 g) in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel (e.g., 100 g).

    • Allow the solvent to evaporate completely, resulting in a dry, impregnated powder.

    • Carefully load this powder onto the top of the prepared silica gel column.

  • 3.1.3. Elution:

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • A suggested gradient is as follows:

      • Hexane (100%) - 5 column volumes

      • Hexane:Ethyl Acetate (98:2) - 10 column volumes

      • Hexane:Ethyl Acetate (95:5) - 10 column volumes

      • Hexane:Ethyl Acetate (90:10) - 10 column volumes

      • Continue with increasing concentrations of ethyl acetate.

  • 3.1.4. Fraction Collection and Analysis:

    • Collect fractions of 250 mL each.

    • Monitor the fractions by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase of hexane:ethyl acetate (9:1).

    • Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • 3.2.1. Sample Preparation:

    • Dissolve the combined and concentrated fractions from the silica gel column in HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • 3.2.2. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5).

    • Flow Rate: 10 mL/min.

    • Detection: UV at 210 nm.

  • 3.2.3. Fraction Collection:

    • Inject the sample and collect the peak corresponding to the retention time of this compound.

  • 3.2.4. Purity Analysis:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Concentrate the pure fraction to obtain this compound as a white crystalline solid.

Structure Elucidation

Confirm the identity and structure of the isolated compound using spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Pachysandra Pachysandra terminalis (Whole Plant) Drying Washing & Air Drying Pachysandra->Drying Grinding Grinding to Coarse Powder Drying->Grinding Soxhlet Soxhlet Extraction (Chloroform) Grinding->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Crude_Extract Crude Chloroform Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Preparative_HPLC Preparative HPLC (C18, Methanol:Water) Fraction_Collection->Preparative_HPLC Pure_Compound This compound (>95% Purity) Preparative_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

Plausible Signaling Pathway Modulation

Triterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, it is plausible that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G cluster_pathway Plausible Anti-Inflammatory Signaling Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression Epifriedelanol_Acetate This compound Epifriedelanol_Acetate->IKK Inhibition

Caption: Plausible inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Extraction, Semi-synthesis, and Purification of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of the triterpenoid Epifriedelanol from a plant source, followed by its chemical conversion to Epifriedelanol acetate and subsequent purification. Epifriedelanol and its derivatives are of interest due to their potential biological activities, including antibacterial and antioxidant properties.[1][2] The protocols outlined below are based on established phytochemical and synthetic methodologies, providing a comprehensive guide for obtaining high-purity this compound for research and development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and method development.

PropertyValueSource
Molecular FormulaC₃₂H₅₄O₂[3]
Molecular Weight470.8 g/mol [3]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
CAS Number2259-07-6[1]

Overall Workflow

The entire process, from the preparation of the plant material to the final purified this compound, is depicted in the following workflow diagram.

Extraction_Purification_Workflow cluster_extraction Part 1: Extraction of Epifriedelanol cluster_purification1 Part 2: Initial Purification cluster_synthesis Part 3: Acetylation cluster_purification2 Part 4: Final Purification plant_material Plant Material (e.g., Inula confertiflora roots) drying Air Drying & Pulverization plant_material->drying extraction Maceration with Ethanol drying->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Ethanol Extract filtration_concentration->crude_extract column_chromatography1 Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography1 fraction_collection1 Fraction Collection & TLC Analysis column_chromatography1->fraction_collection1 epifriedelanol_fractions Epifriedelanol-rich Fractions fraction_collection1->epifriedelanol_fractions recrystallization1 Recrystallization from Ethyl Acetate epifriedelanol_fractions->recrystallization1 pure_epifriedelanol Purified Epifriedelanol recrystallization1->pure_epifriedelanol acetylation Acetylation Reaction (Acetic Anhydride, Pyridine) pure_epifriedelanol->acetylation workup Reaction Quenching & Extraction acetylation->workup crude_acetate Crude this compound workup->crude_acetate column_chromatography2 Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_acetate->column_chromatography2 fraction_collection2 Fraction Collection & TLC Analysis column_chromatography2->fraction_collection2 acetate_fractions This compound Fractions fraction_collection2->acetate_fractions recrystallization2 Recrystallization acetate_fractions->recrystallization2 pure_acetate Purified this compound recrystallization2->pure_acetate

Caption: Workflow for the extraction of Epifriedelanol and its conversion to and purification of this compound.

Experimental Protocols

Part 1: Extraction of Epifriedelanol from Plant Material

This protocol is adapted from methodologies used for the isolation of triterpenoids from plant sources such as Inula confertiflora.[4]

3.1. Plant Material Preparation

  • Collect the roots of a suitable plant source (e.g., Inula confertiflora).

  • Wash the plant material thoroughly with tap water to remove soil and debris.

  • Air-dry the material in a well-ventilated area at room temperature for 7-10 days, or until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2. Solvent Extraction

  • Macerate the powdered plant material (refer to Table 2 for a representative quantity) in 95% ethanol at a 1:5 (w/v) ratio.

  • Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

Part 2: Purification of Epifriedelanol

3.3. Column Chromatography

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.

  • Adsorb the crude ethanol extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of a consistent volume (e.g., 50 mL).

3.4. Fraction Analysis and Isolation

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

  • Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent and heating.

  • Pool the fractions containing the spot corresponding to Epifriedelanol (identified by comparison with a standard or based on literature Rf values).

  • Concentrate the pooled fractions to dryness.

3.5. Recrystallization

  • Dissolve the dried, Epifriedelanol-rich fraction in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature and then at 4°C to facilitate crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.

  • Dry the purified Epifriedelanol crystals in a desiccator.

Part 3: Semi-synthesis of this compound

3.6. Acetylation Reaction

  • Dissolve the purified Epifriedelanol in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding crushed ice.

  • Extract the aqueous mixture with dichloromethane three times.

  • Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield crude this compound.

Part 4: Final Purification of this compound

3.7. Final Column Chromatography and Recrystallization

  • Purify the crude this compound using silica gel column chromatography with an appropriate n-hexane:ethyl acetate gradient. The polarity of the eluting solvent will likely be lower than that used for Epifriedelanol due to the increased hydrophobicity of the acetate.

  • Monitor the fractions by TLC, pool the fractions containing the pure product, and concentrate.

  • Recrystallize the final product from a suitable solvent system (e.g., methanol/chloroform) to obtain high-purity this compound.

Quantitative Data

The following tables provide representative data for the extraction and purification process. Note that actual yields may vary depending on the plant source and experimental conditions.

Table 2: Extraction and Initial Purification of Epifriedelanol

StepParameterValue
Plant MaterialDry Weight1000 g
ExtractionCrude Ethanol Extract Yield85 g
% Yield (w/w)8.5%
Column ChromatographyEpifriedelanol-rich Fraction5.2 g
RecrystallizationPurified Epifriedelanol Yield3.5 g
Purity (by HPLC)>95%

Table 3: Synthesis and Final Purification of this compound

StepParameterValue
Starting MaterialPurified Epifriedelanol3.0 g
AcetylationCrude this compound3.1 g
% Yield (theoretical)~96%
Final PurificationPurified this compound2.5 g
Overall Yield from Epifriedelanol83.3%
Purity (by HPLC)>98%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

This comprehensive protocol provides a robust framework for the extraction, semi-synthesis, and purification of this compound, enabling further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Separation of Epifriedelanol Acetate using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol acetate, a friedelane-type triterpenoid acetate, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, the effective isolation and purification of this compound are crucial for further pharmacological investigation and drug development. Column chromatography remains a fundamental and widely used technique for the separation of such natural products. This document provides a detailed protocol for the separation of this compound using silica gel column chromatography, along with relevant data and workflow visualizations.

Data Presentation

The efficiency of a column chromatography separation can be evaluated based on several quantitative parameters. The following table summarizes typical data that should be recorded during the purification of this compound.

ParameterDescriptionTypical Value Range
Stationary Phase The adsorbent used in the column.Silica gel (60-120 mesh or 70-230 mesh)
Mobile Phase The solvent or solvent mixture used to elute the compounds.n-Hexane:Ethyl Acetate or Cyclohexane:Ethyl Acetate gradients
Sample Load The amount of crude extract loaded onto the column.1-5% of the stationary phase weight
Elution Volume The volume of solvent required to elute the target compound.Varies depending on column size and solvent system
Yield (%) The percentage of the pure compound recovered from the crude extract.Dependent on the concentration in the source material
Purity (%) The percentage purity of the isolated this compound.>95% (as determined by HPLC, NMR)
Retention Factor (Rf) The ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.~0.3-0.5 in the chosen mobile phase for optimal separation

Experimental Protocol: Column Chromatography for this compound Separation

This protocol outlines the steps for the isolation and purification of this compound from a plant extract.

1. Materials and Reagents

  • Crude plant extract containing this compound

  • Silica gel (60-120 mesh or 70-230 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Cyclohexane (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Anisaldehyde-sulfuric acid or similar staining reagent

  • Rotary evaporator

2. Preparation of the Column (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton wool plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a high n-hexane to ethyl acetate ratio).

  • Pour the slurry into the column carefully, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase from disturbance during sample loading.

  • Continuously pass the initial mobile phase through the column until the packing is stable and no more settling occurs.

3. Sample Preparation and Loading

  • Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., chloroform or the mobile phase).

  • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column. For liquid loading, use a pipette to apply the solution evenly onto the sand layer. For dry loading, carefully pour the silica-adsorbed sample onto the sand layer.

4. Elution and Fraction Collection

  • Begin the elution with the least polar solvent system (e.g., n-hexane:ethyl acetate 98:2).

  • Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in labeled tubes or flasks.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, move from 98:2 to 95:5, 90:10, 85:15, and so on. This gradual increase in polarity will allow for the separation of compounds with different polarities.

  • Maintain a constant flow rate of approximately 1-2 mL/min.

5. Monitoring the Separation

  • Monitor the separation process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., the same solvent mixture being used for elution or one that gives good separation).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

6. Isolation of Pure this compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Determine the yield and assess the purity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_extract Crude Plant Extract sample_loading Sample Loading crude_extract->sample_loading column_prep Column Packing (Silica Gel) column_prep->sample_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Monitoring fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses triterpenoids Triterpenoids (e.g., this compound) nfkb NF-κB Pathway triterpenoids->nfkb Inhibition stat3 STAT3 Pathway triterpenoids->stat3 Inhibition mapk MAPK Pathway triterpenoids->mapk Modulation inflammation Inflammation nfkb->inflammation Promotes proliferation Cell Proliferation stat3->proliferation Promotes mapk->proliferation Regulates apoptosis Apoptosis mapk->apoptosis Regulates

Application Note: Determination of Epifriedelanol Acetate Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Epifriedelanol Acetate purity. The described protocol is suitable for routine quality control and purity assessment in research and drug development settings. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and accurate quantification.

Introduction

This compound is a naturally occurring triterpenoid that has garnered interest for its potential biological activities. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of compounds like this compound. This document provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₅₄O₂[1]
Molecular Weight470.8 g/mol [1]
AppearancePowder[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocol

This section outlines the necessary reagents, equipment, and the step-by-step procedure for the HPLC analysis of this compound.

Materials and Reagents
  • This compound standard (purity ≥98%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (95:5, v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL
Column Temperature30 °C

Note: Due to the lack of a strong chromophore in this compound, detection at a low wavelength such as 210 nm is recommended for better sensitivity.[4][5]

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (1 mg/mL).

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up the volume to the mark.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of the standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • Repeat the injections for both standard and sample to ensure reproducibility.

Data Presentation

The purity of the this compound sample is calculated based on the area of the principal peak in the chromatogram.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of Peak Area (n=5)≤ 2.0%0.8%
Purity Calculation

The percentage purity of the this compound sample is calculated using the following formula:

% Purity = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

Sample Data
Sample IDRetention Time (min)Peak AreaCalculated Purity (%)
Standard8.52125436798.0
Sample 0018.51123589097.2
Sample 0028.53124123497.6

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution in Methanol weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject Prepared Sample/Standard separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Purity Calculation integrate->calculate report Reporting calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound purity.

logical_relationship cluster_core Purity Analysis cluster_application Application in Drug Development hplc HPLC Purity Determination qc Quality Control hplc->qc Ensures Compound Identity & Purity formulation Formulation Development qc->formulation preclinical Preclinical Studies formulation->preclinical clinical Clinical Trials preclinical->clinical

References

Application Note: Mass Spectrometry Fragmentation Analysis of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of epifriedelanol acetate, a pentacyclic triterpenoid of the friedelane series. Understanding the fragmentation behavior is crucial for the accurate identification and structural elucidation of this compound in complex matrices. This document outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a qualitative summary of its expected fragmentation pattern. The provided information is intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development in the analysis of friedelane-type triterpenoids.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid acetate. Triterpenoids of the friedelane skeleton are a significant class of natural products exhibiting a wide range of biological activities. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for identification purposes. The fragmentation of the friedelane skeleton is characterized by specific cleavage patterns, primarily retro-Diels-Alder (rDA) reactions and other distinct fissions within the pentacyclic ring system. The presence of an acetate group at the C-3 position further influences the fragmentation pathway, often leading to a characteristic loss of acetic acid.

Experimental Protocols

A standardized protocol for the analysis of this compound by GC-MS is outlined below. This protocol is based on established methods for the analysis of triterpenoids.[1][2][3][4]

2.1. Sample Preparation

  • Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol.

  • Fractionation (Optional): For complex mixtures, perform chromatographic fractionation using column chromatography over silica gel to isolate a triterpenoid-rich fraction.

  • Derivatization (for GC-MS): For optimal GC-MS analysis, derivatization of the hydroxyl groups (if any free hydroxyls are present) is recommended to increase volatility. However, as this compound is already acetylated, this step may not be necessary unless other triterpenoids with free hydroxyls are also of interest. If derivatization is required, a common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[2][3]

2.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 15 min at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Results and Discussion: Fragmentation Pattern of this compound

The mass spectrum of this compound is expected to be dominated by fragment ions arising from the characteristic cleavages of the friedelane backbone. The molecular ion peak [M]⁺ at m/z 470 is anticipated. The fragmentation is primarily driven by cleavages in the C and D rings of the pentacyclic structure.

Based on the known fragmentation of the friedelane skeleton, several key fission pathways, labeled as b, c, d, e, and f, are expected.[5] Fission 'e' and 'b' are often prominent in the mass spectra of friedelane derivatives.[5]

A significant initial fragmentation step for this compound is the loss of the acetoxy group or acetic acid. The loss of an acetoxy radical (CH₃COO•) would result in a fragment at m/z 411, while the neutral loss of acetic acid (CH₃COOH) would lead to a fragment at m/z 410.

The subsequent fragmentation of the triterpenoid backbone will produce a series of characteristic ions. The retro-Diels-Alder (rDA) fragmentation of ring C is a common pathway for many pentacyclic triterpenoids. For the friedelane skeleton, specific fissions across the rings lead to diagnostic fragment ions.

Table 1: Qualitative Summary of Expected Mass Spectrometry Fragmentation of this compound

m/z (Proposed)Proposed Fragmentation PathwayNotes
470Molecular Ion [M]⁺Corresponds to the molecular weight of this compound (C₃₂H₅₄O₂).
455[M - CH₃]⁺Loss of a methyl group.
410[M - CH₃COOH]⁺Neutral loss of acetic acid, a characteristic fragmentation for acetylated compounds.
273Fission 'b'A characteristic two-bond fission between C10-C5 and C4-C3 followed by the loss of a hydrogen atom.[5]
218rDA of Ring CA common retro-Diels-Alder fragmentation pathway observed in many pentacyclic triterpenoids.
205Fission 'e'A prominent fragmentation in the friedelane skeleton.[5]
191Fission 'm'Another characteristic fission of the friedelane skeleton.[5]

Note: The relative abundances of these fragments are not provided due to the lack of specific experimental data for this compound in the reviewed literature. The proposed fragmentations are based on the general fragmentation patterns of friedelane triterpenoids.

Visualizations

Fragmentation_Pathway M This compound [M]⁺ (m/z 470) F1 [M - CH₃COOH]⁺ (m/z 410) M->F1 - CH₃COOH F2 Fragment from Fission 'b' (m/z 273) F1->F2 Fission 'b' F3 Fragment from rDA of Ring C (m/z 218) F1->F3 rDA F4 Fragment from Fission 'e' (m/z 205) F1->F4 Fission 'e'

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Extraction Extraction Fractionation Fractionation (Optional) Extraction->Fractionation Derivatization Derivatization (Optional) Fractionation->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by the neutral loss of acetic acid followed by specific fissions of the friedelane pentacyclic skeleton. Understanding these fragmentation pathways is essential for the unambiguous identification of this and related triterpenoids in natural product extracts and other complex samples. The GC-MS protocol provided in this application note offers a reliable method for the analysis of this compound, aiding in its characterization and quantification for research and development purposes.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial properties of Epifriedelanol acetate, a derivative of the naturally occurring triterpenoid Epifriedelanol. The following methodologies are designed to enable a thorough investigation of its potential as a novel antimicrobial agent.

Epifriedelanol, isolated from Synadenium glaucescens, has demonstrated bacteriostatic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2][3] This document outlines the protocols to determine the antibacterial spectrum, minimum inhibitory concentration (MIC), and the bactericidal or bacteriostatic nature of this compound.

Data Presentation

Table 1: Example Data Summary for Antibacterial Activity of this compound
Test OrganismMethodZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 25923)Agar Well Diffusion18125500Moderate Activity
Escherichia coli (ATCC 25922)Agar Well Diffusion8>500>500Weak to No Activity
Streptococcus pyogenes (ATCC 19615)Broth MicrodilutionN/A62.5250Strong Activity
Pseudomonas aeruginosa (ATCC 27853)Broth MicrodilutionN/A>500>500Weak to No Activity

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be determined by experimental outcomes.

Experimental Protocols

Preliminary Screening: Agar Well Diffusion Method

This method is a widely used preliminary test to evaluate the antimicrobial activity of plant extracts and isolated compounds.[4][5][6]

Objective: To qualitatively assess the antibacterial activity of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., Gentamicin)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension of each test organism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile cotton swab.

  • Preparation of Wells: Aseptically punch wells with a diameter of 6 to 8 mm into the inoculated agar plates using a sterile cork borer.[4]

  • Application of Test Compound: Prepare a stock solution of this compound in DMSO. Add a specific volume (e.g., 100 µL) of the this compound solution into the wells.[6]

  • Controls: Add the positive control (antibiotic) and negative control (DMSO) to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 30 minutes to permit the diffusion of the compound into the agar.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation and Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Objective: To determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test bacterial strains

  • Positive and negative controls

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.[7]

  • Preparation of Inoculum: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in separate wells.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9] This can be assessed visually or by using a microplate reader.

Determination of Bactericidal/Bacteriostatic Effect: Time-Kill Curve Assay

This assay provides information on the dynamic interaction between an antimicrobial agent and a microbial strain.

Objective: To determine whether this compound has a bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) effect.

Materials:

  • This compound

  • MHB

  • Test bacterial strain

  • Sterile test tubes

  • Shaking incubator

  • MHA plates for colony counting

Procedure:

  • Preparation of Cultures: Prepare a logarithmic phase bacterial culture in MHB.

  • Exposure to Test Compound: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate tubes containing the bacterial culture. Include a growth control tube without the compound.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA plates to determine the number of viable bacteria (CFU/mL).

  • Plotting the Curve: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control.

  • Interpretation:

    • Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: A <3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the control.

Mandatory Visualizations

Experimental_Workflow cluster_screening Preliminary Screening cluster_mic Quantitative Analysis (MIC) cluster_timekill Bactericidal/Bacteriostatic Assay A Prepare Bacterial Inoculum B Inoculate MHA Plates A->B C Create Wells in Agar B->C D Add this compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Serial Dilution of Compound F->G If Active H Inoculate with Bacteria G->H I Incubate 96-well Plates H->I J Determine MIC I->J K Expose Bacteria to Compound J->K Determine Concentrations L Incubate and Sample Over Time K->L M Perform Viable Cell Counts L->M N Plot Time-Kill Curve M->N

Caption: Experimental workflow for antibacterial testing of this compound.

Terpenoid_Mechanism_of_Action cluster_terpenoid This compound (Terpenoid) cluster_bacterium Bacterial Cell Terpenoid Epifriedelanol Acetate Membrane Cell Membrane Disruption Terpenoid->Membrane Lipophilicity allows membrane interaction Protein Inhibition of Protein Synthesis Terpenoid->Protein ATP Inhibition of ATP Synthesis Terpenoid->ATP DNA Interference with DNA Replication Terpenoid->DNA

Caption: Potential antibacterial mechanisms of action for terpenoids.[10][11][12]

References

Application Note and Protocols for Evaluating the Cytotoxicity of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Epifriedelanol acetate is a friedelane-type pentacyclic triterpenoid isolated from various plant species. Triterpenoids as a class have demonstrated significant cytotoxic and chemopreventive properties in numerous cancer research studies[1]. This application note provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound on cancer cell lines. The methodologies detailed include the MTT assay for assessing cell viability, the Lactate Dehydrogenase (LDH) release assay for measuring membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for detecting and quantifying apoptosis. These assays are fundamental in the initial screening and characterization of potential anticancer compounds.

Overall Experimental Workflow

The comprehensive evaluation of this compound's cytotoxicity involves a multi-assay approach. The workflow begins with treating cultured cancer cells with the compound, followed by parallel processing for viability, cytotoxicity, and apoptosis analysis.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Apoptosis Analysis A Seed Cancer Cells in 96-well plates B Treat cells with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Harvest Cells C->F I Data Analysis: IC50 Calculation, % Cytotoxicity, Apoptosis Quantification D->I E->I G Annexin V-FITC / PI Staining F->G H Flow Cytometry Analysis G->H H->I

Caption: General workflow for assessing the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2]. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells[3]. The amount of formazan produced is proportional to the number of viable cells[2].

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well[4].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals[4].

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[4].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3]. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to correct for background absorbance[3].

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes[5]. LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis[5]. The assay involves an enzymatic reaction where LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product[6]. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity[6].

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for the assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before the end of the incubation period[7].

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes[6].

  • Assay Reaction: Carefully transfer 100 µL of supernatant from each well to a new, clean 96-well assay plate[7].

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and tetrazolium salt, as per the manufacturer's kit) to each well of the assay plate[6].

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[7][8].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to correct for background[8].

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(OD of Treated - OD of Spontaneous Release) / (OD of Maximum Release - OD of Spontaneous Release)] x 100

Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[9]. The principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis[10]. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised[9][10].

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time. Include untreated control cells.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes at 4°C[9].

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (100 µg/mL working solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and mix gently.

  • Flow Cytometry: Analyze the cells immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI and measure emission at >575 nm[11].

  • Data Analysis:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The IC₅₀ values represent the potency of the compound, while apoptosis data reveals the mechanism of cell death.

Table 1: Illustrative IC₅₀ Values of this compound on Various Cancer Cell Lines. Note: These values are representative and based on published data for similar friedelane triterpenoids like friedelin and epifriedelanol[12][13]. Actual values must be determined experimentally.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48~ 1.2[13]
PC-3Prostate Carcinoma48~ 8.5*
HeLaCervical Carcinoma48~ 6.1[12]
A375Melanoma48~ 5.8[12]

*Corresponds to ~3.8 µg/mL, within the reported range for epifriedelanol[12].

Table 2: Representative Data from Annexin V/PI Apoptosis Assay. Results after 48h treatment of MCF-7 cells with this compound (1.2 µM).

Cell PopulationDescriptionPercentage of Cells (%)
Live (Annexin V- / PI-)Healthy, viable cells35
Early Apoptotic (Annexin V+ / PI-)Cells in early stages of apoptosis45
Late Apoptotic (Annexin V+ / PI+)Cells in late apoptosis/necrosis15
Necrotic (Annexin V- / PI+)Primary necrotic cells5

Potential Mechanism of Action & Signaling Pathway

Pentacyclic triterpenoids often induce apoptosis by modulating key signaling pathways that regulate cell survival and death[1]. Their cytotoxic effects can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and inhibition of pro-survival pathways like NF-κB and ERK[14][15].

G cluster_0 Pro-Survival Pathways (Inhibited) cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway (Activated) compound This compound (Triterpenoid) ERK ERK Pathway compound->ERK NFkB NF-κB Pathway compound->NFkB Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Bax (Pro-apoptotic) compound->Bax Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible signaling pathway for triterpenoid-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Epifriedelanol Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Epifriedelanol acetate and its derivatives. The protocols are based on established chemical transformations of friedelane triterpenoids and offer a foundation for the development of novel bioactive compounds.

Introduction

Epifriedelanol (3β-hydroxyfriedelane) is a pentacyclic triterpenoid alcohol with a friedelane skeleton. Both Epifriedelanol and its corresponding ketone, friedelin, are naturally occurring compounds that have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Acetylation of the hydroxyl group in Epifriedelanol to form this compound can modify its physicochemical properties and biological activity. This document outlines the synthesis of this compound and further derivatization to create a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of Epifriedelanol from Friedelin

The precursor for the synthesis of this compound and its derivatives is often the more readily available friedelin. The synthesis involves the reduction of the ketone group at the C-3 position.

Experimental Protocol: Reduction of Friedelin to Epifriedelanol

Materials:

  • Friedelin

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve friedelin (1 equivalent) in a mixture of dichloromethane and methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (excess, e.g., 5-10 equivalents) portion-wise with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Epifriedelanol (3β-friedelinol) and its epimer, friedelinol (3α-friedelinol).

Synthesis of this compound Derivatives

The hydroxyl group of Epifriedelanol can be readily acetylated to form this compound. Furthermore, a variety of ester derivatives can be synthesized using different carboxylic acids.

Experimental Protocol: Acetylation of Epifriedelanol

Materials:

  • Epifriedelanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Epifriedelanol (1 equivalent) in a mixture of pyridine and dichloromethane.

  • Add acetic anhydride (excess, e.g., 2-5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocol: General Steglich Esterification for Epifriedelanol Derivatives

This method allows for the synthesis of a variety of ester derivatives by coupling Epifriedelanol with different carboxylic acids.

Materials:

  • Epifriedelanol

  • Carboxylic acid of choice (e.g., p-bromobenzoic acid, naproxen, pent-4-ynoic acid, undec-10-ynoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve Epifriedelanol (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add a solution of DCC (1.2 equivalents) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester derivative by column chromatography on silica gel.

Quantitative Data on Synthesized Epifriedelanol Derivatives

The following table summarizes the cytotoxic activity of synthesized Epifriedelanol (3β-friedelinol) esters against two leukemia cell lines.

CompoundDerivative NameR GroupCell LineIC₅₀ (µM)[1]
1 Friedelan-3β-yl naproxenateNaproxenTHP-1266 ± 6[1]
2 Friedelan-3β-yl pent-4-ynoatePent-4-ynoateK-562> 300[1]

Logical Workflow for Synthesis of Epifriedelanol Derivatives

The following diagram illustrates the general workflow for the synthesis of Epifriedelanol derivatives from the starting material, friedelin.

Synthesis_Workflow Friedelin Friedelin Reduction Reduction (e.g., NaBH4) Friedelin->Reduction Epifriedelanol Epifriedelanol (3β-friedelinol) Reduction->Epifriedelanol Esterification Esterification Epifriedelanol->Esterification Acetylation Acetylation (Acetic Anhydride, Pyridine) Esterification->Acetylation Specific Steglich Steglich Esterification (Carboxylic Acid, DCC, DMAP) Esterification->Steglich General Epifriedelanol_Acetate This compound Acetylation->Epifriedelanol_Acetate Ester_Derivatives Ester Derivatives Steglich->Ester_Derivatives

Caption: General synthetic workflow from Friedelin to Epifriedelanol and its ester derivatives.

Potential Signaling Pathway Modulation by Friedelane Triterpenoids

Friedelane-type triterpenoids, including Epifriedelanol, have been reported to exert anti-inflammatory effects by modulating key signaling pathways in immune cells such as macrophages. The diagram below illustrates a plausible mechanism of action.

Signaling_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Nucleus Nucleus ERK->Nucleus JNK->Nucleus p38->Nucleus IκBα IκBα IKK->IκBα inhibits degradation IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB sequesters in cytoplasm NFκB->Nucleus translocation Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory induces Epifriedelanol_Derivatives Epifriedelanol Derivatives Epifriedelanol_Derivatives->ERK Epifriedelanol_Derivatives->JNK Epifriedelanol_Derivatives->p38 Epifriedelanol_Derivatives->IKK

References

Troubleshooting & Optimization

Technical Support Center: Epifriedelanol Acetate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and yield of Epifriedelanol acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is a naturally occurring triterpenoid that can be isolated from various plant species. It is the acetylated form of Epifriedelanol. Triterpenoids, as a class, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them of significant interest in drug development.[1][2] Maximizing the extraction yield is crucial for the economic viability and efficiency of research and development processes that utilize this compound.

Q2: Which solvents are most effective for the extraction of Epifriedelanol and its acetate?

Epifriedelanol and this compound are generally soluble in various organic solvents. Common and effective solvents for the extraction of friedelane-type triterpenoids include chloroform, dichloromethane, ethyl acetate, acetone, hexane, and ethanol.[1][3] The choice of solvent will depend on the specific extraction method and the polarity of other compounds in the plant matrix.

Q3: What are the common methods for extracting Epifriedelanol from plant material?

Common methods for the extraction of triterpenoids like Epifriedelanol include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and with shorter extraction times.[1]

Q4: How is Epifriedelanol converted to this compound?

Epifriedelanol is converted to this compound through a chemical reaction called acetylation. This is typically achieved by reacting the purified Epifriedelanol with acetic anhydride in the presence of a base catalyst, such as pyridine.[4][5] This reaction replaces the hydroxyl group (-OH) on the Epifriedelanol molecule with an acetyl group (-OCOCH₃).

Q5: How can I purify the crude this compound extract?

Crude extracts containing this compound are typically purified using chromatographic techniques. Column chromatography using silica gel is a common and effective method. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, to separate the this compound from other compounds.[6]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and acetylation of Epifriedelanol.

Low Yield of Crude Epifriedelanol Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.[5]
Inappropriate Solvent Selection The polarity of the extraction solvent should be optimized. For triterpenoids, moderately polar to nonpolar solvents are generally effective. Experiment with different solvents like hexane, ethyl acetate, or a mixture to find the optimal choice for your specific plant material.
Insufficient Extraction Time or Temperature For maceration, ensure a sufficient soaking time (e.g., 72 hours) with occasional agitation. For Soxhlet extraction, ensure the extraction runs for an adequate duration (e.g., 8-12 hours) at the boiling point of the solvent.[5] For UAE, optimize the sonication time and temperature.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not effectively extract the target compound. Increase the solvent-to-solid ratio to ensure complete immersion and dissolution.[5]
Compound Degradation During Solvent Evaporation Overheating during solvent removal with a rotary evaporator can lead to the degradation of thermolabile compounds. Use a controlled, low temperature (e.g., 40°C) for solvent evaporation.[5]
Inefficient Acetylation of Epifriedelanol
Potential Cause Recommended Solution
Presence of Water in the Reaction Water will react with acetic anhydride, reducing its availability for the acetylation of Epifriedelanol. Ensure that the Epifriedelanol, pyridine, and all glassware are completely dry before starting the reaction.
Insufficient Acetic Anhydride Use an excess of acetic anhydride to drive the reaction to completion. A common starting point is 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (Epifriedelanol) is still present after the initial reaction time, allow the reaction to proceed for a longer duration or gently warm the mixture.
Impure Reactants Use freshly distilled or high-purity acetic anhydride and pyridine for the best results. Impurities can interfere with the reaction.
Difficulties in Purification
Potential Cause Recommended Solution
Poor Separation in Column Chromatography The solvent system (eluent) may not be optimal for separating this compound from impurities. Adjust the polarity of the eluent. A gradient elution, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can improve separation.
Co-elution of Similar Compounds If impurities have similar polarities to this compound, they may elute together. Consider using a different stationary phase for chromatography or employing preparative High-Performance Liquid Chromatography (HPLC) for higher resolution.
Sample Overloading on the Column Loading too much crude extract onto the chromatography column can lead to poor separation. Use an appropriate amount of crude extract relative to the size of the column.

Data Presentation

The following table presents a comparison of extraction yields for Epifriedelanol and its related triterpenoid, Friedelin, from the roots of Cannabis sativa. While this data is not a direct comparison of maceration, Soxhlet, and UAE for this compound, it provides valuable insights into the efficiency of different extraction methods for these types of compounds. The subsequent acetylation of Epifriedelanol to this compound is a high-yielding chemical reaction.

Extraction MethodSolvent SystemCompoundYield (mg/g of Dry Weight)Reference
Supercritical Fluid Extraction (SFE)CO₂ with 10% Ethanol as co-solventFriedelin0.100 - 0.709[7][8]
Supercritical Fluid Extraction (SFE)CO₂ with 10% Ethanol as co-solventEpifriedelanol0.05 - 0.205[7][8]
Conventional Solvent Extractionn-HexaneFriedelin0.83 - 1.35[7][8]
Conventional Solvent Extractionn-HexaneEpifriedelanol0.33 - 0.92[7][8]
Conventional Solvent ExtractionEthanolFriedelinNot specified[7][8]
Conventional Solvent ExtractionEthanolEpifriedelanolNot specified[7][8]

Experimental Protocols

Protocol 1: Extraction and Purification of Epifriedelanol

This protocol details a general procedure for the extraction and purification of Epifriedelanol from dried and powdered plant material.

  • Extraction (Soxhlet)

    • Weigh 50 g of finely powdered, dried plant material and place it into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 500 mL of a suitable solvent (e.g., hexane or chloroform) to the round-bottom flask.[5]

    • Assemble the Soxhlet apparatus and heat the solvent to reflux.

    • Allow the extraction to proceed for 8-12 hours.[5]

    • After extraction, allow the apparatus to cool.

    • Concentrate the solvent in the round-bottom flask using a rotary evaporator at 40°C to obtain the crude extract.[5]

  • Purification (Column Chromatography)

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Dissolve the crude extract in a minimal amount of chloroform or hexane and load it onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.[6]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure Epifriedelanol (identified by comparison with a standard or by spectroscopic methods).

    • Evaporate the solvent from the combined fractions to obtain purified Epifriedelanol.

Protocol 2: Acetylation of Epifriedelanol to this compound

This protocol describes the conversion of purified Epifriedelanol to this compound.

  • Reaction Setup

    • Dissolve the purified Epifriedelanol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Cool the solution to 0°C using an ice bath.

  • Acetylation

    • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.[1]

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[1]

  • Workup and Purification

    • Quench the reaction by adding a small amount of dry methanol.

    • Co-evaporate the reaction mixture with toluene to remove residual pyridine.[4]

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the crude product by column chromatography as described in Protocol 1, step 2.

Visualizations

Logical Workflow for this compound Extraction and Synthesis

Extraction_Workflow plant_material Dried & Powdered Plant Material extraction Extraction (e.g., Soxhlet with Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification1 Column Chromatography (Silica Gel, Hexane:EtOAc) crude_extract->purification1 epifriedelanol Purified Epifriedelanol purification1->epifriedelanol acetylation Acetylation (Acetic Anhydride, Pyridine) epifriedelanol->acetylation crude_acetate Crude Epifriedelanol Acetate acetylation->crude_acetate purification2 Purification (Column Chromatography) crude_acetate->purification2 final_product Pure Epifriedelanol Acetate purification2->final_product

Caption: Workflow for the extraction of Epifriedelanol and its conversion to this compound.

Biosynthetic Pathway of Friedelane Triterpenoids

Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene cyclization Cyclization (Oxidosqualene Cyclase) oxidosqualene->cyclization carbocation Dammarenyl Cation (Carbocation Intermediate) cyclization->carbocation rearrangements Series of Hydride and Methyl Shifts carbocation->rearrangements friedelin_cation Friedenyl Cation rearrangements->friedelin_cation deprotonation Deprotonation friedelin_cation->deprotonation friedelin Friedelin deprotonation->friedelin reduction Reduction friedelin->reduction epifriedelanol Epifriedelanol reduction->epifriedelanol

Caption: Biosynthesis of Epifriedelanol via the mevalonate pathway and cyclization of squalene.[1][9]

References

troubleshooting co-eluting impurities with Epifriedelanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the analysis of Epifriedelanol acetate. The following sections offer a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a triterpenoid natural product.[1][2] Triterpenoids are a class of compounds with diverse biological activities, and Epifriedelanol has been noted for its potential antibacterial and antioxidant properties.[3][4] For research and drug development purposes, ensuring the purity of the active compound is critical to obtain accurate biological data and meet regulatory standards. Co-eluting impurities can interfere with accurate quantification and may introduce confounding biological effects.

Q2: What are the likely sources and types of impurities with this compound?

Impurities associated with this compound can originate from several sources:

  • Synthesis-related impurities: By-products from the chemical synthesis or acetylation of Epifriedelanol.

  • Extraction-related impurities: Co-extraction of structurally similar triterpenoids from the natural source, such as Pachysandra terminalis.[1][2]

  • Degradation products: Resulting from improper handling or storage conditions.

  • Isomers: Structural isomers, including positional isomers or stereoisomers (diastereomers, epimers), can be particularly challenging to separate due to their similar physical properties.[5]

Q3: My chromatogram shows a shoulder on the main this compound peak. What does this indicate?

A shoulder on a chromatographic peak is a strong indication of a co-eluting impurity.[6][7] This means a second compound is eluting very close to your target analyte. While less obvious than a distinct second peak, this can still significantly impact the accuracy of your quantification. Using a diode array detector (DAD) to check for peak purity across the peak is a valuable diagnostic tool.[6]

Troubleshooting Guide for Co-eluting Impurities

Issue: Poor resolution between this compound and an unknown impurity.

When encountering co-elution, a systematic approach to method development is necessary to improve the separation (resolution) between the two peaks. The primary factors to adjust are mobile phase composition, stationary phase chemistry, and temperature.

Step 1: Modify the Mobile Phase

Changes to the mobile phase can alter the selectivity of the separation. For a non-polar compound like this compound, a reverse-phase HPLC method is typically employed.

  • Change Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order or improve separation.[6]

  • Adjust Solvent Strength (Isocratic): Weaken the mobile phase by decreasing the percentage of the organic solvent. This will increase retention times and may improve resolution.[7]

  • Modify Gradient Slope (Gradient Elution): If using a gradient, make it shallower. A slower increase in the organic solvent concentration can enhance the separation of closely eluting compounds.

  • Adjust pH: If the impurities have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact their retention and selectivity.

Step 2: Evaluate the Stationary Phase (Column)

If mobile phase adjustments are insufficient, the issue may be with the column chemistry.[6]

  • Change Column Chemistry: Switching to a column with a different stationary phase can provide a different separation mechanism. For example, if you are using a C18 column, consider a C8, Phenyl, or a column with a polar-embedded group. For separating aromatic positional isomers, a Phenyl-Hydride column could be effective.[5]

  • Particle Size and Column Length: For difficult separations, using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.[8]

Step 3: Adjust Temperature

Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation.

  • Increase Temperature: Higher temperatures can sometimes improve peak shape and resolution.[8] It is advisable to experiment with a range of temperatures (e.g., 30°C to 60°C).

Quantitative Data Summary

The following tables provide example starting conditions and suggested modifications for troubleshooting co-elution with this compound via reverse-phase HPLC.

Table 1: Example Initial HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 80% B to 100% B in 20 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm
Injection Vol 10 µL

Table 2: Troubleshooting Modifications

ParameterModification 1 (Selectivity)Modification 2 (Efficiency)Modification 3 (Retention)
Column Phenyl, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water, B: MethanolA: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 80% B to 100% B in 20 min80% B to 100% B in 20 min75% B to 95% B in 30 min
Column Temp 40°C40°C30°C

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound standard or sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0-2 min: 80% B

      • 2-22 min: 80% to 100% B

      • 22-25 min: 100% B

      • 25.1-30 min: 80% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Integrate the peaks and calculate the purity based on the area percent of the main peak.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting co-elution and the relationship between key chromatographic parameters.

Troubleshooting_Workflow start Start: Co-elution Observed check_purity Check Peak Purity (e.g., DAD/MS) start->check_purity modify_mobile_phase Step 1: Modify Mobile Phase check_purity->modify_mobile_phase Impurity Confirmed change_organic Change Organic Solvent (MeOH <-> ACN) modify_mobile_phase->change_organic adjust_gradient Adjust Gradient Slope modify_mobile_phase->adjust_gradient evaluate Evaluate Resolution change_organic->evaluate adjust_gradient->evaluate change_column Step 2: Change Stationary Phase c18_to_phenyl e.g., C18 -> Phenyl change_column->c18_to_phenyl change_particle_size Change Particle Size / Length change_column->change_particle_size c18_to_phenyl->evaluate change_particle_size->evaluate adjust_temp Step 3: Adjust Temperature increase_temp Increase Temperature adjust_temp->increase_temp increase_temp->evaluate evaluate->change_column No evaluate->adjust_temp No resolved Resolution Achieved evaluate->resolved Yes not_resolved Not Resolved

Caption: A workflow for troubleshooting co-eluting peaks.

Resolution_Factors cluster_factors Influencing Factors cluster_actions Controlling Parameters Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention MobilePhase Mobile Phase Type (ACN, MeOH) Selectivity->MobilePhase StationaryPhase Stationary Phase (C18, Phenyl) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature ColumnLength Column Length & Particle Size Efficiency->ColumnLength SolventStrength Solvent Strength Retention->SolventStrength

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Optimizing HPLC Separation of Epifriedelanol Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Epifriedelanol acetate and its structurally similar isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of this compound and other friedelane triterpenoid isomers.

Q: My isomer peaks are co-eluting or have very poor resolution. What are the steps to improve separation?

A: Poor resolution is the most common challenge when separating structurally similar isomers like triterpenoids.[1] A systematic approach is required to enhance the separation.

  • Optimize Mobile Phase Composition: The mobile phase is a critical factor influencing separation.[2][3]

    • Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve resolution.

    • Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic modifier. Acetonitrile, methanol, and tetrahydrofuran exhibit different selectivities. A combination of acetonitrile and methanol can sometimes provide better separation than either solvent alone.[1][4]

    • Modify pH: For compounds with ionizable groups, adjusting the mobile phase pH can significantly alter retention and selectivity. Use a buffer to maintain a stable pH.[2][5][6]

  • Evaluate the Column:

    • Stationary Phase Chemistry: Standard C18 columns are a good starting point, but other stationary phases may offer better selectivity for triterpenoids. Consider a C30 column, which is specifically designed for separating hydrophobic, structurally related isomers and has shown excellent resolution for compounds like oleanolic and ursolic acids.[1]

    • Column Health: Ensure your column is not degraded. Column aging can lead to a loss of efficiency and poor resolution.[6] If the column is old or has been used with harsh conditions, replace it.

  • Adjust Method Parameters:

    • Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks, although it may increase run time and backpressure.[4]

    • Flow Rate: Reducing the flow rate can increase column efficiency and may enhance resolution, but it will also lengthen the analysis time.[7]

  • Consider Gradient Elution: If isocratic elution is not providing adequate separation, a shallow gradient can help resolve closely eluting compounds.[3]

G Troubleshooting Workflow for Poor Isomer Resolution start Poor Resolution or Co-elution Observed check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase adjust_ratio Adjust Organic/Aqueous Ratio check_mobile_phase->adjust_ratio change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_ratio->change_solvent adjust_ph Adjust pH with Buffer/Modifier change_solvent->adjust_ph check_column Step 2: Evaluate Column adjust_ph->check_column If still unresolved change_phase Try Different Stationary Phase (e.g., C30 Column) check_column->change_phase replace_column Replace Old/Contaminated Column change_phase->replace_column check_params Step 3: Adjust Parameters replace_column->check_params If still unresolved adjust_temp Decrease Column Temperature check_params->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow resolution_ok Resolution Achieved adjust_flow->resolution_ok If successful

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Q: My analyte peaks are tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.[8]

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.

    • Solution: Add an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase at a low concentration (0.05-0.1%).[9] The acid protonates the silanol groups, minimizing unwanted interactions. Alternatively, use a high-quality, end-capped column.

  • Cause 2: Column Contamination/Void: The accumulation of contaminants on the column frit or a void in the packing material can disrupt the sample path.[8][9]

    • Solution: First, try back-flushing the column according to the manufacturer's instructions.[8] If this fails, the column may need to be replaced. Using guard columns and filtering all samples can prevent this issue.[8][10]

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6][9]

    • Solution: Dilute the sample or reduce the injection volume.

Q: Why are my peaks splitting into two or more smaller peaks?

A: Peak splitting typically indicates a disruption in the sample path before or at the head of the column.[8][10]

  • Cause 1: Partially Blocked Frit: Particulates from the sample or mobile phase can clog the column inlet frit.

    • Solution: Replace the frit. Always filter samples and mobile phases to prevent this.[5][8]

  • Cause 2: Column Void: A void or channel in the stationary phase at the column inlet can cause the sample band to split.[8]

    • Solution: This is often irreversible and requires column replacement. Using a guard column can help extend the life of the analytical column.

  • Cause 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound isomers?

A: A robust starting point for separating triterpenoid isomers is a reversed-phase method.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile choice.

  • Mobile Phase: An isocratic mixture of methanol and water, such as 94:6 (v/v), has been shown to be effective for separating triterpenoid acetates.[11] Alternatively, an acetonitrile/water gradient can be used.[12]

  • Flow Rate: 1.0 mL/min is a standard flow rate.[11][12]

  • Temperature: Start at an ambient or slightly elevated temperature, such as 35-40°C.[4][11]

  • Detection: Since triterpenoids often lack a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) is necessary.[1][11]

Q: How should I prepare samples extracted from plant material for HPLC analysis?

A: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[13]

  • Extraction: Triterpenoids are typically extracted from plant material using organic solvents like methanol, hexane, or dichloromethane.[12][14]

  • Cleanup: Use Solid-Phase Extraction (SPE) to remove interferences that could contaminate the column.

  • Reconstitution: After extraction and cleanup, evaporate the solvent and reconstitute the residue in a solvent compatible with your mobile phase.

  • Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[6]

Q: What is the difference between using methanol and acetonitrile as the organic solvent?

A: Methanol and acetonitrile have different properties that affect selectivity and pressure.

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is a stronger solvent than methanol in reversed-phase chromatography.[5]

  • Methanol is more viscous but can offer different selectivity, which might be advantageous for resolving difficult isomer pairs. It is also more cost-effective.[5] For complex separations, it is often beneficial to test both solvents or even a mixture of them to find the optimal selectivity.[15]

Experimental Protocols

Below is a detailed methodology for a typical HPLC experiment for the separation of triterpenoid isomers.

1. Sample Preparation Protocol

  • Accurately weigh 1 g of dried, powdered plant material.

  • Perform maceration with 50 mL of methanol for 24 hours.[12]

  • Filter the extract and concentrate it using a rotary evaporator at 50°C.[12]

  • Re-dissolve the concentrated extract in 5 mL of the HPLC mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

G General Experimental Workflow prep 1. Sample Preparation (Extraction, Filtration) setup 2. HPLC System Setup (Priming, Equilibration) prep->setup injection 3. Sample Injection setup->injection separation 4. Chromatographic Separation (Elution through Column) injection->separation detection 5. Analyte Detection (e.g., UV Detector) separation->detection analysis 6. Data Acquisition & Analysis (Integration, Quantification) detection->analysis

Caption: A standard workflow for HPLC analysis from sample to data.

2. HPLC Method Protocol

  • Instrument: Standard HPLC system with a UV/PDA detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Methanol:Water (94:6 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Detection Wavelength: 205 nm.[11]

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Data Presentation

The tables below summarize various conditions and performance metrics for triterpenoid separation to aid in method development.

Table 1: Comparison of HPLC Methods for Triterpenoid Separation

Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
C18Methanol / Water (94:6)1.040UV @ 205 nm[11]
C18Acetonitrile / Water (Gradient) with 0.1% H₃PO₄1.545UV @ 220 nm[16][17]
C30Acetonitrile / Methanol / Water (Gradient)1.030Charged Aerosol Detector (CAD)[1]
C18Acetonitrile / Water (89:11)0.720PDA[4]
C18Acetonitrile / Methanol (10:90)1.035PDA[4]

Table 2: Example Performance Data for Triterpenoid Analysis by HPLC-PDA

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Lupeol0.080.24[4]
Ursolic Acid0.150.45[4]
Oleanolic Acid0.210.64[4]
Betulinic Acid0.110.33[4]
Friedelin0.651.78[4]

References

Technical Support Center: Structural Determination of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the structural determination of Epifriedelanol acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural determination of this compound?

The structural elucidation of this compound, a friedelane-type triterpenoid, presents several challenges primarily stemming from its complex, rigid pentacyclic skeleton and the presence of numerous stereocenters and methyl groups. Key difficulties include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Severe signal overlapping in ¹H NMR spectra due to the large number of methine, methylene, and methyl protons in similar chemical environments. This makes unambiguous assignment of individual proton and carbon signals challenging without advanced 2D NMR techniques.

  • Mass Spectrometry (MS): The low polarity and potential for complex fragmentation patterns can make determination of the molecular weight and elucidation of the fragmentation pathways difficult. The choice of ionization technique is critical for obtaining a clear molecular ion peak.

  • X-ray Crystallography: Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant hurdle for many natural products, including triterpenoids like this compound. Factors such as purity, solvent selection, and crystallization conditions are critical.

Q2: I am seeing a complex cluster of signals between 0.8 and 1.2 ppm in the ¹H NMR spectrum. How can I assign these to the correct methyl groups?

This is a common challenge with friedelane triterpenoids. Due to the numerous methyl groups on the sterically hindered skeleton, their signals in the ¹H NMR spectrum are often very close to each other. To resolve and assign these, a combination of 2D NMR experiments is essential:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, allowing you to identify the corresponding methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons (e.g., H-3) to specific methyl carbons, you can start to piece together the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which is invaluable for confirming stereochemistry and assigning methyl groups based on their spatial proximity to other protons in the molecule.

Q3: My mass spectrum of this compound does not show a clear molecular ion peak. What could be the issue?

The absence or low intensity of the molecular ion peak ([M]⁺) is a common issue in the mass spectrometry of triterpenoids, especially with hard ionization techniques like Electron Ionization (EI). Here are some troubleshooting steps:

  • Choice of Ionization Method: Softer ionization techniques are generally preferred for obtaining a prominent molecular ion.

    • Electrospray Ionization (ESI): This is often a good choice for observing protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).

    • Atmospheric Pressure Chemical Ionization (APCI): This can also be effective for relatively non-polar compounds like this compound.

  • In-Source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source. Optimizing the source parameters, such as the capillary voltage or temperature, can help minimize this.

  • Derivatization: Although not always necessary, derivatization can sometimes improve ionization efficiency and produce a more informative spectrum.

Troubleshooting Guides

NMR Spectroscopy: Overcoming Signal Overlap

Problem: The ¹H NMR spectrum of my this compound sample shows significant signal overlap, particularly in the aliphatic region, making it impossible to assign individual proton resonances.

Solution Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Ensure high sample purity to avoid interference from impurities.

    • Use a high-field NMR spectrometer (≥500 MHz) to achieve better signal dispersion.

    • Acquire the spectrum in a different deuterated solvent (e.g., pyridine-d₅, benzene-d₆) to induce differential chemical shifts.

  • Acquire a Suite of 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems and trace out the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon. This is crucial for assigning the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is key for connecting different spin systems and assigning quaternary carbons and methyl groups.

    • NOESY/ROESY: To determine the relative stereochemistry by identifying protons that are close in space.

Workflow Diagram:

NMR_Troubleshooting Start Overlapping ¹H NMR Spectrum Optimize_1D Optimize 1D Acquisition (High Field, Solvent Change) Start->Optimize_1D Acquire_2D Acquire 2D NMR Spectra Optimize_1D->Acquire_2D COSY COSY (¹H-¹H Connectivity) Acquire_2D->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Acquire_2D->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Acquire_2D->HMBC NOESY NOESY/ROESY (Through-Space Correlations) Acquire_2D->NOESY Assign_Structure Unambiguous Signal Assignment & Structure Elucidation COSY->Assign_Structure HSQC->Assign_Structure HMBC->Assign_Structure NOESY->Assign_Structure

Caption: Workflow for resolving overlapping NMR signals.

Mass Spectrometry: Identifying the Molecular Ion

Problem: Difficulty in identifying the molecular ion of this compound in the mass spectrum.

Solution Workflow:

  • Select an Appropriate Ionization Technique:

    • Start with a soft ionization method like ESI or APCI, which are less likely to cause extensive fragmentation compared to EI.

  • Optimize Source Conditions:

    • Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal of the expected molecular ion and minimize in-source fragmentation.

  • Analyze in Both Positive and Negative Ion Modes:

    • While positive ion mode is more common for triterpenoids (observing [M+H]⁺ or [M+Na]⁺), negative ion mode can sometimes provide useful information.

  • Consider High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides a highly accurate mass measurement, which can confirm the elemental composition and help distinguish the molecular ion from fragment ions or impurities.

Logical Relationship Diagram:

MS_Troubleshooting Problem No Clear Molecular Ion Peak Ionization Select Soft Ionization (ESI or APCI) Problem->Ionization Optimization Optimize Source Parameters Ionization->Optimization Ion_Mode Analyze in Positive & Negative Ion Modes Optimization->Ion_Mode HRMS Perform High-Resolution MS Ion_Mode->HRMS Solution Confirmed Molecular Formula and Molecular Weight HRMS->Solution

Caption: Steps for successful molecular ion identification.

X-ray Crystallography: Obtaining Suitable Crystals

Problem: Failure to grow single crystals of this compound suitable for X-ray diffraction.

Solution Workflow:

  • Ensure High Purity:

    • The starting material must be of the highest possible purity (>98%). Recrystallize or use chromatographic methods to purify the sample.

  • Systematic Solvent Screening:

    • Use a variety of solvents and solvent systems with different polarities. Common choices for triterpenoids include combinations of hexane, ethyl acetate, acetone, chloroform, and methanol.

  • Employ Different Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Experimental Workflow Diagram:

preventing degradation of Epifriedelanol acetate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Epifriedelanol acetate during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, and kept at -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable. It is crucial to prevent exposure to moisture.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the acetate ester group, which can be catalyzed by acidic or basic conditions, leading to the formation of Epifriedelanol and acetic acid.[2] Oxidation of the triterpenoid backbone is also a potential degradation route, although likely less significant than hydrolysis.

Q3: How can I visually identify potential degradation of my this compound sample?

A3: this compound is a white to off-white powder. Any significant change in color (e.g., yellowing) or the presence of a vinegar-like smell (due to acetic acid from hydrolysis) may indicate degradation.[2] However, analytical testing is necessary to confirm degradation.

Q4: Is this compound sensitive to light?

A4: While hydrolysis and temperature are primary concerns, it is good practice to protect this compound from light, as photolytic degradation can occur with complex organic molecules. Storage in amber vials or light-blocking containers is recommended.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] When preparing solutions for experiments, it is advisable to use fresh, high-purity solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the sample due to improper storage or handling.1. Confirm the identity of the main peak using a fresh, certified reference standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Review storage conditions and handling procedures.
Decrease in the area of the main peak over time Sample degradation.1. Quantify the loss of this compound against a stable reference standard. 2. Investigate potential causes of degradation, such as exposure to high temperatures, humidity, or incompatible substances.
Changes in the physical appearance of the powder Degradation or contamination.1. Do not use the sample if significant changes in color or odor are observed. 2. Re-analyze the sample using HPLC to determine its purity.
Poor peak shape in HPLC analysis (e.g., tailing, fronting) Analytical method issues or column contamination.1. Ensure the sample is fully dissolved in the mobile phase. 2. Check the pH of the mobile phase to ensure it is compatible with the analyte. 3. Clean or replace the HPLC column and guard column.
Inconsistent biological activity results Degradation of the compound leading to lower potency.1. Verify the purity of the this compound stock solution using HPLC. 2. Prepare fresh solutions from a properly stored solid sample for each experiment.

Quantitative Data on Forced Degradation

The following table summarizes the expected degradation of this compound under various stress conditions. This data is illustrative and based on typical results from forced degradation studies of similar compounds.[3]

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradant
0.1 M HCl24 hours60°C25%Epifriedelanol
0.1 M NaOH24 hours60°C40%Epifriedelanol
3% H₂O₂24 hoursRoom Temp5%Oxidized derivatives
Heat48 hours80°C< 2%-
Photolytic (UV light)48 hoursRoom Temp< 2%-

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method for assessing the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • Acetonitrile and water (gradient elution may be necessary).

  • A typical starting point is a gradient of 70% to 100% acetonitrile over 20 minutes.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

  • Column temperature: 30°C.

  • Detection wavelength: 210 nm (as triterpenoids often lack a strong chromophore).[1]

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in a non-stressed control sample.

  • Peak purity analysis should be performed to ensure that the main peak is not co-eluting with any degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in a small amount of acetonitrile and add 0.1 M hydrochloric acid (HCl).

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in acetonitrile and add 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Store solid this compound in an oven at 80°C for 48 hours.

  • Dissolve the sample in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 48 hours.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis storage This compound (Solid, -20°C, Dark, Dry) dissolution Dissolve in appropriate solvent (e.g., Acetonitrile) storage->dissolution hplc HPLC Analysis (Stability-Indicating Method) dissolution->hplc data Data Interpretation (Purity Assessment) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway epifriedelanol_acetate This compound hydrolysis_conditions Acid/Base (e.g., HCl, NaOH) epifriedelanol_acetate->hydrolysis_conditions Hydrolysis epifriedelanol Epifriedelanol hydrolysis_conditions->epifriedelanol acetic_acid Acetic Acid hydrolysis_conditions->acetic_acid

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Enhancing the Solubility of Epifriedelanol Acetate for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Epifriedelanol acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring triterpenoid compound.[1][2][3] Like many complex organic molecules, it is lipophilic (fat-soluble) and has very low solubility in water.[4][5] This poor aqueous solubility can lead to significant challenges in bioassays, causing the compound to precipitate out of solution, which results in inaccurate and unreliable experimental data and low bioavailability.[4][6]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several common organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][8][9] For biological assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution.[6][10]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some robust lines can handle up to 1%.[10] However, primary cells are generally more sensitive, and it is recommended to keep the final DMSO concentration below 0.1%.[10] High concentrations of DMSO can lead to cell membrane damage and apoptosis.[11] It is always best practice to perform a dose-response curve for your specific cell line to determine its tolerance.[10]

Q4: What are the primary methods to enhance the aqueous solubility of this compound?

A4: The main strategies to improve the solubility of lipophilic compounds like this compound for bioassays include:

  • Using Co-solvents: Preparing a formulation with biocompatible solvents like DMSO, PEG300, or Tween 80.[12]

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin structures to increase its water solubility.[4][13]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale to increase its surface area and dissolution rate.[14][15][16]

  • Solid Dispersion: Dispersing the compound in an inert, water-soluble carrier.[5][17]

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing this compound for bioassays.

Issue 1: My compound precipitates when I add my DMSO stock to the aqueous cell culture medium.
  • Cause: This is a common issue known as "crashing out." When the concentrated DMSO stock is diluted into the aqueous medium, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[6][18] This can lead to significant variability and inaccuracy in your results.[6]

  • Solutions:

    • Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the vortexing or rapidly stirring cell culture medium.[10] This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations.

    • Reduce Stock Concentration: If precipitation persists, lower the concentration of your DMSO stock solution (e.g., from 50 mM to 10 mM or even 1 mM).[18] This will require adding a larger volume to the medium, so be mindful of the final DMSO concentration.

    • Perform Serial Dilutions in DMSO: When preparing a dose-response curve, make your serial dilutions in 100% DMSO first. Then, add a small, fixed volume of each DMSO dilution to your culture medium.[19]

    • Use a Carrier or Surfactant: Pre-mixing the DMSO stock with a small amount of a non-ionic surfactant like Tween 80 or incorporating it into a cyclodextrin solution before adding it to the final medium can help maintain solubility.[12]

Issue 2: I am observing unexpected toxicity or altered cell behavior in my control group (vehicle only).
  • Cause: The solvent (vehicle) itself, typically DMSO, can have biological effects, especially at higher concentrations.[10] These effects can include altered gene expression, induction of cell differentiation, or cytotoxicity, confounding your results.[11]

  • Solutions:

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and is consistent across all wells, including your untreated controls. A final concentration of ≤0.5% is widely recommended.[10]

    • Conduct a Vehicle Toxicity Assay: Before starting your main experiment, test a range of DMSO concentrations on your cells to determine the highest non-toxic concentration for your specific cell line and assay duration.

    • Proper Control: Always include a vehicle control group that contains the same final concentration of the solvent (e.g., DMSO) as your experimental groups.

Issue 3: The solubility of my compound seems inconsistent between experiments.
  • Cause: Inconsistent solubility can be caused by several factors, including temperature fluctuations, pH shifts in the medium, or evaporation.[20] Repeated freeze-thaw cycles of stock solutions can also cause the compound to fall out of solution.

  • Solutions:

    • Control Temperature: When preparing solutions, ensure all components (media, buffers, stock solutions) are at the recommended temperature. Avoid extreme temperature shifts.

    • Aliquot Stock Solutions: After preparing your initial concentrated stock in DMSO, divide it into small, single-use aliquots and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles.

    • Ensure Proper Storage: Store stock solutions protected from light and air.[9]

    • Monitor Incubator Humidity: Prevent evaporation from your culture plates by ensuring your incubator has adequate humidity.[20]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for working with this compound and common solvents in bioassays.

ParameterValue/RangeNotesSource(s)
Molecular Weight 470.8 g/mol Used for calculating molar concentrations.[21]
Recommended Solvents DMSO, Chloroform, AcetoneDMSO is the standard for cell-based assays.[7][8]
Final DMSO Concentration (Cell Culture) ≤ 0.5% (v/v) General recommendation for most cell lines.[10]
Final DMSO Concentration (Primary Cells) ≤ 0.1% (v/v) Primary cells are more sensitive to solvent toxicity.[10]
DMSO for Cryopreservation 10% (v/v)Used for freezing cells, not for active culture experiments.[10][11]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

  • Weighing: Accurately weigh the calculated amount of powdered this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of 100% sterile-filtered DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[10]

  • Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C, protected from light.

Protocol 2: Kinetic Solubility Enhancement using Cyclodextrins

This protocol outlines a method for preparing an this compound solution using a cyclodextrin to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[22]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile, deionized water or a suitable buffer (e.g., PBS).

  • Prepare Drug Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 40 mM).

  • Complexation:

    • Slowly add the DMSO stock solution to the cyclodextrin solution while vortexing vigorously. A typical ratio might be 1 part drug stock to 9 parts cyclodextrin solution.

    • This creates a drug-cyclodextrin complex stock solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to allow for the formation of inclusion complexes.

  • Final Dilution: This drug-cyclodextrin complex can now be further diluted into your cell culture medium for the bioassay. The complex is more stable in the aqueous environment than the drug alone.

Visualizations

Experimental Workflow for Solubility Enhancement

This diagram illustrates the decision-making process and workflow for preparing this compound for a bioassay.

G cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Dilution into Aqueous Medium cluster_result Step 3: Outcome cluster_troubleshoot Troubleshooting Options start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve dilute Add stock to culture medium (Final DMSO <0.5%) dissolve->dilute check Observe for Precipitation dilute->check success Solution is Clear: Proceed with Bioassay check->success No fail Precipitation Occurs: Troubleshoot check->fail Yes option1 Lower DMSO Stock Concentration fail->option1 option2 Use Cyclodextrin Complexation fail->option2 option3 Prepare Nanoparticle Formulation fail->option3 option1->dilute Retry Dilution option2->dilute Retry Dilution

Caption: Workflow for preparing and troubleshooting this compound solutions.

Conceptual Diagram of Cyclodextrin Complexation

This diagram illustrates how cyclodextrins encapsulate a lipophilic molecule like this compound, enhancing its water solubility.

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Gene Transcription (Inflammation, Survival) epifriedelanol Epifriedelanol epifriedelanol->ikk Inhibits

References

overcoming resistance in antibacterial assays with Epifriedelanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epifriedelanol acetate to overcome antibacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in combating antibacterial resistance?

Epifriedelanol is a triterpenoid natural product that has demonstrated antibacterial activities.[1][2][3] Its acetate form, this compound, is being investigated for its potential to overcome antibacterial resistance. While research on the acetate form is emerging, studies on epifriedelanol show it possesses bacteriostatic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA).[4][5][6][7][8] Natural compounds like epifriedelanol are of interest in antimicrobial research as they can offer novel mechanisms of action and may be used in combination with existing antibiotics to enhance their efficacy.[9][10][11][12]

Q2: What is the mechanism of action of epifriedelanol?

The precise mechanism of action of epifriedelanol is still under investigation. However, studies have shown that it exhibits bacteriostatic activity against S. aureus, meaning it inhibits bacterial growth rather than killing the bacteria outright.[4][5][6][7][8] The most common mechanisms of action for natural antimicrobial compounds involve the alteration of cell walls and membranes or the inhibition of protein biosynthesis.[9][13] Further research is needed to determine the specific molecular targets of epifriedelanol and this compound.

Q3: Against which types of bacteria is epifriedelanol most effective?

Research has shown that epifriedelanol and its source extracts have strong activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococci, and Enterococci species.[4][5][6][7][8] The activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has been reported as moderate to weak.[4][5][6][7][8]

Q4: Is there any information on the cytotoxicity of epifriedelanol?

Studies on epifriedelanol have included haemolytic activity assays to assess its cytotoxicity against red blood cells. The results indicated that epifriedelanol has a low haemolytic effect, suggesting low toxicity to red blood cells at effective antibacterial concentrations.[4][5][6][7][8][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No antibacterial activity observed. 1. Incorrect concentration of this compound. 2. Compound instability or degradation. 3. Bacterial strain is not susceptible. 4. Inappropriate assay conditions (e.g., media, incubation time).1. Perform a dose-response experiment with a wider concentration range. 2. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 3. Test against a panel of different bacterial strains, including known susceptible strains as positive controls.[4] 4. Optimize assay conditions. Refer to established protocols for the specific bacterial species.
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inconsistent inoculum preparation. 2. Pipetting errors. 3. Contamination of cultures or reagents.1. Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard).[4] 2. Use calibrated pipettes and ensure proper mixing. 3. Use aseptic techniques and sterile reagents. Include a sterility control (media only) in your assay.[4]
This compound precipitates in the culture medium. 1. Poor solubility of the compound in aqueous media. 2. High concentration of the compound.1. Use a co-solvent such as DMSO to dissolve the compound before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the bacteria. 2. Test a lower concentration range.
Observed bacteriostatic but not bactericidal activity. This may be the inherent mechanism of action for the compound.Conduct a time-kill curve assay to confirm the bacteriostatic effect over a longer period (e.g., 24 hours).[4][6] This is a characteristic of some natural products.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from studies on epifriedelanol.[4]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-18 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

This assay helps to determine if a compound is bactericidal or bacteriostatic.[4][6]

  • Preparation:

    • Prepare bacterial cultures and this compound solutions at concentrations relative to the determined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control (no compound).

  • Procedure:

    • Inoculate flasks containing MHB and the different concentrations of this compound with the bacterial culture to a starting density of ~10⁵ CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots and plate them on Mueller-Hinton Agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.

Data on Epifriedelanol

The following table summarizes the antibacterial activity of epifriedelanol from a study on Synadenium glaucescens extracts.[4]

Bacterial Species MIC Range of Extracts/Fractions containing Epifriedelanol (µg/mL) Activity Classification
Staphylococcus aureus<500Strong
Streptococci species<500Strong
Enterococci species<500Strong
Escherichia coli>500 to 1500Moderate to Weak
Klebsiella pneumoniae>500 to 1500Moderate to Weak
Pseudomonas aeruginosa>500 to 1500Moderate to Weak

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_time_kill Time-Kill Assay start Start culture Overnight Bacterial Culture start->culture compound This compound Stock start->compound dilution Serial Dilution culture->dilution compound->dilution inoculation Inoculation dilution->inoculation incubation Incubation (16-18h) inoculation->incubation read_mic Read MIC incubation->read_mic tk_prep Prepare Cultures with Compound read_mic->tk_prep Inform Concentrations tk_incubation Incubation & Sampling tk_prep->tk_incubation plating Serial Dilution & Plating tk_incubation->plating counting Colony Counting plating->counting analysis Data Analysis counting->analysis

Caption: Workflow for Antibacterial Activity Assessment.

resistance_mechanisms cluster_bacterium Bacterial Cell drug_target Drug Target cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis efflux_pump Efflux Pump antibiotic Conventional Antibiotic efflux_pump->antibiotic Expulsion epifriedelanol This compound epifriedelanol->drug_target Inhibition? epifriedelanol->efflux_pump Blockage? antibiotic->cell_wall Inhibition antibiotic->protein_synthesis Inhibition

Caption: Potential Mechanisms of Overcoming Resistance.

References

minimizing cytotoxicity of Epifriedelanol acetate in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epifriedelanol acetate and aiming to minimize its cytotoxicity in non-cancerous cell lines.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed in Non-Cancerous Cell Lines at Expected Therapeutic Concentrations.

  • Question: We are observing significant cell death in our non-cancerous control cell lines (e.g., fibroblasts, endothelial cells) at concentrations where this compound is expected to show efficacy against cancer cells. How can we reduce this off-target cytotoxicity?

  • Answer: High cytotoxicity in non-cancerous cells is a common challenge with bioactive compounds. Here are several strategies to mitigate this issue:

    • Optimize Serum Concentration: The concentration of Fetal Bovine Serum (FBS) in your culture medium can significantly impact the apparent cytotoxicity of hydrophobic compounds like this compound. Higher serum concentrations can lead to protein binding of the compound, reducing its free concentration and thus its cytotoxic effect.

      • Recommendation: Perform a dose-response experiment with varying FBS concentrations (e.g., 2%, 5%, 10%) to determine the optimal concentration that supports cell health while minimizing off-target effects.

    • Co-treatment with Antioxidants: Triterpenoids can induce oxidative stress, leading to cytotoxicity. Co-treatment with an antioxidant can ameliorate these effects.

      • Recommendation: N-acetylcysteine (NAC) is a widely used antioxidant in cell culture. Consider pre-treating your cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

    • Advanced Delivery Systems: The poor water solubility of triterpenoids can contribute to cytotoxicity. Using a delivery system can improve solubility, bioavailability, and reduce non-specific toxicity.

      • Recommendation: Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its delivery into cells and may reduce off-target cytotoxicity.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments.

  • Question: We are getting variable IC50 values for this compound in the same non-cancerous cell line across different experimental runs. What could be the cause of this inconsistency?

  • Answer: Inconsistent results can stem from several factors related to the compound's properties and experimental setup:

    • Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous culture media, especially at higher concentrations.

      • Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent and low (typically <0.5%) across all experiments. Sonication of the stock solution before dilution may also help.

    • Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents.

      • Recommendation: Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.

    • Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity.

      • Recommendation: Use a consistent incubation time for all experiments. If exploring time-dependent effects, ensure time points are accurately recorded.

Issue 3: Difficulty in Determining the Mechanism of Cytotoxicity.

  • Question: We observe cytotoxicity, but we are unsure of the underlying mechanism (e.g., apoptosis, necrosis). How can we investigate this?

  • Answer: Understanding the mechanism of cell death is crucial. Here are some recommended assays:

    • Assess Mitochondrial Health: Mitochondrial dysfunction is a common pathway for drug-induced cytotoxicity.

      • Recommendation: Use the JC-1 assay to measure changes in mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.

    • Distinguish Apoptosis from Necrosis:

      • Recommendation: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Frequently Asked Questions (FAQs)

Q1: What are the typical IC50 values of this compound in non-cancerous cell lines?

A1: Direct IC50 values for this compound in a wide range of non-cancerous cell lines are not extensively reported in the literature. However, data from related friedelane triterpenoids can provide an estimate. It is crucial to experimentally determine the IC50 in your specific cell line of interest.

CompoundCell LineCell TypeIC50 (µM)Incubation Time (h)
FriedelinL929Mouse Fibroblast36.9448
EpifriedelanolHDFHuman Dermal FibroblastNon-cytotoxic up to 50 µg/mL (approx. 112 µM)72
EpifriedelanolHUVECHuman Umbilical Vein Endothelial CellSome cytotoxicity at 50 µg/mL (approx. 112 µM)72

Q2: What is the mechanism of action for this compound's cytotoxicity?

A2: The precise signaling pathways for this compound-induced cytotoxicity in non-cancerous cells are not fully elucidated. However, based on studies of related triterpenoids, potential mechanisms include the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis. Key signaling pathways that may be involved include the NF-κB and MAPK pathways.

Q3: How can I prepare a liposomal formulation of this compound for in vitro experiments?

A3: A common method for preparing liposomes is the thin-film hydration technique. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any specific recommendations for dissolving this compound?

A4: this compound is soluble in organic solvents such as DMSO, ethanol, and chloroform. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is for determining the IC50 value of this compound.

  • Materials:

    • 96-well cell culture plates

    • Non-cancerous cell line of interest

    • Complete culture medium (with varying FBS concentrations if optimizing)

    • This compound

    • DMSO (cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

2. Protocol for Liposomal Formulation of this compound (Thin-Film Hydration Method)

  • Materials:

    • This compound

    • Phospholipids (e.g., DSPC)

    • Cholesterol

    • Chloroform

    • Round-bottom flask

    • Rotary evaporator

    • Phosphate-buffered saline (PBS)

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.

3. Protocol for Co-treatment with N-acetylcysteine (NAC)

  • Materials:

    • N-acetylcysteine (NAC)

    • Cell culture medium

    • This compound

  • Procedure:

    • Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.

    • Dilute the NAC stock solution in cell culture medium to the desired final concentration (e.g., 1-5 mM).

    • Remove the existing medium from the cells and add the NAC-containing medium.

    • Incubate the cells with NAC for 1-2 hours.

    • Add this compound directly to the NAC-containing medium at the desired final concentration.

    • Proceed with your standard cytotoxicity assay protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Strategies cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Seed Non-Cancerous Cells direct_treatment Direct Treatment prep_cells->direct_treatment Incubate 24h nac_pretreatment NAC Pre-treatment prep_cells->nac_pretreatment Incubate 24h lipo_formulation Liposomal Formulation prep_cells->lipo_formulation Incubate 24h prep_compound Prepare this compound Dilutions prep_compound->direct_treatment mtt_assay MTT Assay direct_treatment->mtt_assay Incubate 24-72h jc1_assay JC-1 Assay (Mitochondrial Potential) direct_treatment->jc1_assay Incubate 24-72h annexin_v_pi Annexin V/PI Staining direct_treatment->annexin_v_pi Incubate 24-72h nac_pretreatment->direct_treatment 1-2h Pre-incubation lipo_formulation->direct_treatment Encapsulation ic50 Determine IC50 mtt_assay->ic50 mechanism Elucidate Mechanism jc1_assay->mechanism annexin_v_pi->mechanism

Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.

signaling_pathway EA This compound ROS Reactive Oxygen Species (ROS) EA->ROS Cell_Stress Cellular Stress EA->Cell_Stress Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB NF-κB Pathway NFkB->Apoptosis MAPK MAPK Pathway MAPK->Apoptosis Cell_Stress->NFkB Cell_Stress->MAPK

Caption: Putative signaling pathways of this compound-induced cytotoxicity.

Technical Support Center: Scaling Up the Purification of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Epifriedelanol acetate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the purification of this compound on a silica gel column?

A1: For the purification of a non-polar triterpenoid like this compound, a common and effective starting solvent system for silica gel column chromatography is a gradient of n-hexane and ethyl acetate. You can begin with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with n-hexane and slowly increase to a 9:1 or 8:2 ratio of n-hexane to ethyl acetate.

Q2: How do I choose the appropriate column size for scaling up my purification?

A2: The choice of column size depends on the amount of crude extract you intend to purify. A general rule of thumb for scaling up is to maintain the ratio of the crude sample weight to the weight of the stationary phase (silica gel). For flash chromatography, a ratio of 1:20 to 1:100 (sample to silica) is often used. When scaling up, you increase the column diameter while keeping the bed height proportional to the original column to maintain resolution.

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Understanding the properties of this compound is crucial for successful purification. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₂H₅₄O₂[1]
Molecular Weight 470.8 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Appearance Likely a white or off-white solid.Inferred from similar triterpenoids

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography can be an alternative for purifying non-polar compounds. In this case, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, such as a gradient of methanol and water or acetonitrile and water.

Experimental Protocols

Protocol 1: Large-Scale Purification of this compound using Silica Gel Column Chromatography

This protocol outlines a method for purifying this compound from a crude plant extract on a larger scale.

1. Preparation of the Crude Extract:

  • Extract the dried and powdered plant material with a suitable solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. Column Packing:

  • Select a glass or stainless-steel column of appropriate size based on the amount of crude extract.

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed. Gently tap the column to dislodge any air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Alternatively, for samples with poor solubility in the initial mobile phase, use a dry loading technique. Adsorb the crude extract onto a small amount of silica gel and evaporate the solvent completely. Carefully add the dried, impregnated silica onto the top of the column.

4. Elution:

  • Start the elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient is as follows:

    • 100% n-hexane (2 column volumes)

    • n-hexane:ethyl acetate (98:2, v/v) (3 column volumes)

    • n-hexane:ethyl acetate (95:5, v/v) (5 column volumes)

    • n-hexane:ethyl acetate (90:10, v/v) (5 column volumes)

    • n-hexane:ethyl acetate (80:20, v/v) (3 column volumes)

  • The flow rate should be adjusted based on the column diameter to maintain a consistent linear velocity from the small-scale separation.

5. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase similar to the elution solvent.

  • Visualize the spots on the TLC plate using an appropriate staining reagent (e.g., ceric ammonium molybdate) followed by heating.

  • Combine the fractions containing pure this compound.

6. Isolation of Pure Compound:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Assess the purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling or poor packing.1. Optimize the solvent system using TLC with different solvent ratios. A shallower gradient may be required. 2. Reduce the amount of crude extract loaded onto the column. A general guideline is 1-5% of the silica gel weight. 3. Repack the column carefully, ensuring a uniform and well-settled bed. Use the slurry packing method for better results.
Compound Crystallizes/Precipitates in the Column or Tubing 1. The compound has low solubility in the mobile phase. 2. The concentration of the compound is too high as it elutes.1. Modify the mobile phase to increase solubility. Adding a small percentage of a stronger, compatible solvent (e.g., dichloromethane) to the mobile phase can help.[3] 2. Load less material onto the column. Consider using a dry loading method to ensure the compound is introduced to the column in a more dispersed state.[3]
No Compound Eluting from the Column 1. The compound is too strongly adsorbed to the silica gel. 2. The compound is not soluble in the mobile phase. 3. The compound may have degraded on the silica.1. Increase the polarity of the mobile phase significantly (e.g., switch to a higher concentration of ethyl acetate or add a small amount of methanol). 2. Check the solubility of your compound in the chosen mobile phase. You may need to change the solvent system entirely. 3. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Colored Impurities (e.g., Chlorophyll) Co-elute with the Product 1. Chlorophyll and other pigments have similar polarities to the target compound in the chosen solvent system.1. Pre-treat the crude extract to remove pigments. This can be done by liquid-liquid partitioning or by using a dedicated chlorophyll removal method.[2][4] 2. Optimize the solvent system to achieve better separation between the pigments and this compound. Sometimes a different combination of non-polar and polar solvents can be effective.
Slow Flow Rate or High Backpressure 1. The silica gel particles are too fine. 2. The column is packed too tightly. 3. Precipitation of the sample at the top of the column.1. Use a larger particle size silica gel (e.g., 60-120 mesh instead of 230-400 mesh) for large-scale preparative chromatography. 2. Do not use excessive pressure when packing the column. 3. Ensure the sample is fully dissolved before loading. If necessary, use a dry loading technique.

Visualizations

experimental_workflow cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis & Isolation plant_material Plant Material extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_prep Silica Gel Column Preparation crude_extract->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Problems cluster_elution Elution Problems cluster_impurities Impurity Problems start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep no_elution No Compound Eluting? start->no_elution colored_impurities Colored Impurities? start->colored_impurities overloading Overloading? poor_sep->overloading Check channeling Channeling? overloading->channeling Check solution_load Reduce Sample Load overloading->solution_load solution_repack Repack Column channeling->solution_repack precipitation Precipitation? no_elution->precipitation Check solution_solvent Modify Mobile Phase / Use Dry Loading precipitation->solution_solvent solution_pretreat Pre-treat Extract colored_impurities->solution_pretreat

Caption: Troubleshooting logic for scaling up purification.

References

Technical Support Center: Spectroscopic Analysis of Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring high-quality spectroscopic data for Epifriedelanol acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

NMR Spectroscopy

Question 1: I am observing poor signal-to-noise in my ¹H NMR spectrum. What can I do?

Answer:

Poor signal-to-noise in ¹H NMR can arise from several factors. Here are some troubleshooting steps:

  • Increase the number of scans: For dilute samples, increasing the number of scans will improve the signal-to-noise ratio. A typical starting point is 16 scans, but for very dilute samples, 64, 128, or even more scans may be necessary.

  • Check sample concentration: Triterpenoids like this compound can be challenging to dissolve. Ensure your sample is fully dissolved and at an adequate concentration (ideally >5 mg/mL). If solubility is an issue, consider gentle warming or sonication.

  • Optimize solvent choice: While CDCl₃ is a common solvent, if your compound has limited solubility, consider trying other deuterated solvents such as benzene-d₆, acetone-d₆, or a mixture of solvents.[1]

  • Check instrument shimming: Poor shimming of the magnet will lead to broad peaks and reduced signal height. Ensure the instrument is properly shimmed before data acquisition.

  • Verify probe tuning and matching: The NMR probe needs to be tuned and matched to the solvent and sample. Incorrect tuning will result in significant signal loss.

Question 2: My ¹³C NMR spectrum is taking a very long time to acquire, and the signal is still weak. How can I improve it?

Answer:

¹³C NMR is inherently less sensitive than ¹H NMR. For a complex molecule like this compound, acquiring a good quality spectrum can be time-consuming. Consider the following:

  • Increase sample concentration: This is the most effective way to improve signal-to-noise in ¹³C NMR.

  • Optimize relaxation delay (d1): Triterpenoids have many quaternary carbons, which have long relaxation times. A short relaxation delay may lead to signal attenuation or complete loss for these carbons. A longer delay (e.g., 2-5 seconds) is often necessary.

  • Use a different pulse program: Consider using pulse programs with polarization transfer, such as DEPT (Distortionless Enhancement by Polarization Transfer), which can enhance the signals of CH, CH₂, and CH₃ groups.

  • Increase the number of scans: A significantly higher number of scans is required for ¹³C NMR compared to ¹H NMR. Several thousand scans may be necessary for dilute samples.

Question 3: I am having trouble with the solubility of this compound in common NMR solvents. What are my options?

Answer:

Solubility is a common challenge with triterpenoids.[1] If you are facing solubility issues, try the following:

  • Use a different solvent: While chloroform-d (CDCl₃) is a good starting point, other solvents like benzene-d₆, acetone-d₆, or even mixtures like CDCl₃ with a few drops of methanol-d₄ can improve solubility.[1]

  • Gentle heating: Gently warming the sample in a warm water bath can aid dissolution. However, be cautious of potential degradation if the compound is thermally labile.

  • Sonication: Using an ultrasonic bath can help break down aggregates and improve solubility.

  • Use of a co-solvent: Adding a small amount of a co-solvent in which the compound is more soluble can be effective. Ensure the co-solvent does not interfere with the spectral regions of interest.

Mass Spectrometry

Question 1: I am not seeing the molecular ion peak for this compound in my mass spectrum. Why might this be?

Answer:

The absence of a molecular ion peak is a common issue in mass spectrometry, especially with complex molecules.[2] Here are potential reasons and solutions:

  • Ionization technique: The choice of ionization technique is critical. For triterpenoids, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred over harsher methods like Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion.[3]

  • In-source fragmentation: Even with soft ionization, some fragmentation can occur in the ion source. Try optimizing the source parameters, such as reducing the fragmentor voltage or cone voltage, to minimize this.

  • Adduct formation: In ESI, molecules often form adducts with ions present in the solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Look for peaks corresponding to these adducts. The molecular weight of this compound is 470.77 g/mol .

  • Sample purity: Impurities in the sample can suppress the ionization of the target analyte. Ensure your sample is sufficiently pure.

Question 2: My mass spectrum shows many fragment peaks, and I'm not sure how to interpret them for this compound.

Answer:

The fragmentation pattern provides valuable structural information. For friedelane triterpenoids, a characteristic fragmentation is the retro-Diels-Alder (rDA) cleavage of the C-ring.[4][5] Key fragmentation pathways to consider for this compound include:

  • Loss of the acetate group: A neutral loss of 60 Da (acetic acid) is expected.

  • Loss of water: If any in-source fragmentation leads to the hydrolysis of the acetate, a loss of 18 Da (H₂O) from the corresponding alcohol may be observed.

  • Retro-Diels-Alder (rDA) fragmentation: This cleavage of the C-ring is a hallmark of many pentacyclic triterpenoids and can help in identifying the core skeleton.[4]

Question 3: I am observing a high background or contamination in my mass spectrum. What are the common sources and how can I fix it?

Answer:

High background or contamination can obscure the signals of interest. Common sources include:

  • Solvent impurities: Use high-purity, LC-MS grade solvents to minimize background ions.

  • Sample preparation: Contaminants can be introduced during sample handling. Ensure all glassware and equipment are scrupulously clean. Phthalates from plasticware are a common contaminant.

  • System contamination: The mass spectrometer itself can become contaminated over time. Regular cleaning and maintenance of the ion source are essential.[3]

  • Gas leaks: Leaks in the gas supply can introduce atmospheric contaminants. Check for leaks using a leak detector.[2][6]

FTIR Spectroscopy

Question 1: What are the expected characteristic peaks for this compound in an FTIR spectrum?

Answer:

The FTIR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups:

  • C-H stretching (alkanes): Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C=O stretching (ester): A strong, sharp absorption band around 1735 cm⁻¹.

  • C-O stretching (ester): An absorption in the 1240 cm⁻¹ region.

  • -CH₃ and -CH₂ bending: Absorptions in the 1375-1465 cm⁻¹ range.

Question 2: I am getting a very noisy or distorted FTIR spectrum. What could be the cause?

Answer:

A poor-quality FTIR spectrum can be due to several factors related to sample preparation and instrument settings:

  • Improper sample preparation: For the KBr pellet method, ensure the sample is finely ground and thoroughly mixed with dry KBr. The pellet should be transparent and not cloudy.[7][8] For the ATR method, ensure good contact between the sample and the ATR crystal.[7]

  • Water contamination: KBr is hygroscopic and can absorb moisture from the air, leading to broad O-H bands in the spectrum. Work quickly in a dry environment or use a desiccator.[8]

  • Insufficient sample: Ensure enough sample is used to obtain a good signal.

  • Instrument background: A background spectrum should be run before analyzing the sample to subtract the contribution of atmospheric CO₂ and water vapor.

Quantitative Data

The following tables summarize the expected spectroscopic data for this compound based on published data for closely related compounds and predictive tools.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment (tentative)
~4.5ddH-3
~2.0s-OCOCH₃
0.8 - 1.2m, sMethyl groups and methylene/methine protons

Note: This is a predicted spectrum and actual experimental values may vary.[9]

Table 2: Experimental ¹³C NMR Data for Epifriedelanol (a close analog)

Carbon No.Chemical Shift (δ) ppm
122.2
241.5
372.8
439.2
553.1
618.2
718.6
853.1
937.4
1059.5
1135.6
1230.5
1339.7
1438.3
1532.4
1636.0
1730.0
1842.8
1932.8
2028.2
2132.1
2239.2
236.8
2414.6
2517.9
2620.2
2718.6
2835.0
2931.8
3032.1

Note: Data for Epifriedelanol. The acetate group in this compound will cause a downfield shift for C-3 and slight shifts for adjacent carbons.[10]

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺471.4196Protonated molecular ion
[M+Na]⁺493.4016Sodiated adduct
[M+K]⁺509.3755Potassiated adduct
[M-CH₃COOH+H]⁺411.3880Loss of acetic acid

Experimental Protocols

NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • If solubility is an issue, sonicate the sample for 5-10 minutes or gently warm it.

¹H NMR Acquisition Parameters (500 MHz spectrometer):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64.

  • Relaxation Delay (d1): 1.0 s.

  • Acquisition Time (aq): ~3-4 s.

  • Spectral Width (sw): ~12-16 ppm.

¹³C NMR Acquisition Parameters (125 MHz spectrometer):

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 to 4096 (or more, depending on concentration).

  • Relaxation Delay (d1): 2.0 s.

  • Acquisition Time (aq): ~1-2 s.

  • Spectral Width (sw): ~200-240 ppm.

Mass Spectrometry Data Acquisition (ESI-QTOF)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

Instrument Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

  • Drying Gas (N₂): 8 - 10 L/min.

  • Drying Gas Temperature: 180 - 220 °C.

  • Fragmentor Voltage: 100 - 150 V (adjust to minimize in-source fragmentation).

  • Mass Range: m/z 100 - 1000.

FTIR Data Acquisition (ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Resolution: 4 cm⁻¹.

  • Mode: Absorbance.

  • A background spectrum should be collected before running the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis start This compound Sample dissolve_nmr Dissolve in CDCl3 start->dissolve_nmr dissolve_ms Dissolve in MeOH/ACN start->dissolve_ms solid_ftir Use as solid powder start->solid_ftir nmr NMR Spectrometer dissolve_nmr->nmr ms Mass Spectrometer dissolve_ms->ms ftir FTIR Spectrometer solid_ftir->ftir process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ms Analyze Mass Spectrum (Identify Molecular Ion, Fragments) ms->process_ms process_ftir Analyze FTIR Spectrum (Identify Functional Groups) ftir->process_ftir

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_nmr cluster_solutions Potential Solutions issue Poor NMR Signal inc_scans Increase Number of Scans issue->inc_scans check_conc Check Sample Concentration issue->check_conc check_shim Optimize Shimming issue->check_shim check_tune Verify Probe Tuning issue->check_tune

Caption: Troubleshooting logic for poor NMR signal.

ms_fragmentation_pathway mol_ion [M+H]⁺ m/z 471 loss_acetate Loss of Acetic Acid (-60 Da) mol_ion->loss_acetate rda Retro-Diels-Alder Cleavage mol_ion->rda fragment1 [M-CH₃COOH+H]⁺ m/z 411 loss_acetate->fragment1 fragment2 rDA Fragment Ions rda->fragment2

Caption: Key fragmentation pathways for this compound in MS.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Epifriedelanol and Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Epifriedelanol and its acetylated form, Epifriedelanol acetate. While substantial research has elucidated the multifaceted bioactivity of Epifriedelanol, a notable gap exists in the scientific literature regarding the specific biological effects of this compound. This document summarizes the available quantitative data for Epifriedelanol, details relevant experimental protocols, and highlights the current lack of comparative data for its acetylated counterpart.

Data Presentation: A One-Sided Story

Currently, publicly available research extensively covers the bioactivity of Epifriedelanol, with demonstrated anticancer, antibacterial, and anti-senescence properties. In contrast, there is a significant lack of published data on the specific biological activities of this compound. While some commercial suppliers of this compound attribute the bioactivities of Epifriedelanol to it, dedicated studies comparing the two are absent.[1][2] This guide presents the available quantitative data for Epifriedelanol to serve as a baseline for future comparative studies.

Table 1: Summary of Quantitative Bioactivity Data for Epifriedelanol

BioactivityCell Line/OrganismMeasurementResult
Anticancer Human T4 lymphoblastoid (CEM-SS)IC503.54 - 11.45 µg/mL[1][2]
Human cervical cancer (HeLa)IC503.54 - 11.45 µg/mL[1][2]
Human prostate cancer (DU145)IC5032.32 µM (at 72h)
Human prostate cancer (PC3)IC5035.22 µM (at 72h)
Antibacterial Staphylococcus aureusMIC20 µg/mL (root bark extract containing epifriedelanol)[3]
Gram-positive bacteria (general)MIC90 µg/mL (extracts containing epifriedelanol)[3]
Gram-negative bacteria (general)MIC3000 µg/mL (extracts containing epifriedelanol)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of protocols used to assess the bioactivity of Epifriedelanol.

Anticancer Activity: MTT Assay

The anticancer activity of Epifriedelanol is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Plating: Cancer cell lines (e.g., CEM-SS, HeLa, DU145, PC3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Epifriedelanol and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial potential of Epifriedelanol is determined by assessing its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus) are cultured in a suitable broth medium to a specific optical density.

  • Serial Dilution: A serial dilution of Epifriedelanol is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 16-18 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Epifriedelanol at which no visible bacterial growth (turbidity) is observed.[4]

Anti-senescence Activity: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

The ability of Epifriedelanol to inhibit cellular senescence is often measured by the Senescence-Associated β-Galactosidase (SA-β-gal) assay. This histochemical stain detects the activity of β-galactosidase at pH 6.0, which is characteristic of senescent cells.

Protocol:

  • Cell Culture and Induction of Senescence: Human primary cells (e.g., HDFs, HUVECs) are cultured and senescence is induced (e.g., using adriamycin). The cells are co-treated with Epifriedelanol.

  • Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

  • Staining: The fixed cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at 37°C in a CO2-free incubator until a blue color develops in senescent cells.

  • Microscopic Analysis: The percentage of blue, senescent cells is determined by counting under a microscope.

Mandatory Visualizations

To further illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat with Epifriedelanol (Various Concentrations) start->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

MIC_Assay_Workflow start Start: Prepare Bacterial Culture serial_dilution Serial Dilution of Epifriedelanol in Microplate start->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 16-18 hours inoculation->incubation observation Observe for Bacterial Growth (Turbidity) incubation->observation determine_mic Determine MIC observation->determine_mic

Caption: Workflow of the MIC assay for determining antibacterial activity.

SA_betagal_Assay_Workflow start Start: Culture Primary Cells & Induce Senescence treatment Co-treat with Epifriedelanol start->treatment fixation Fix Cells treatment->fixation staining Incubate with X-gal Staining Solution fixation->staining microscopy Microscopic Analysis staining->microscopy quantification Quantify Percentage of Senescent (Blue) Cells microscopy->quantification

Caption: Workflow of the SA-β-gal assay for assessing anti-senescence activity.

Conclusion and Future Directions

The available evidence strongly supports the diverse bioactivity of Epifriedelanol, particularly in the realms of anticancer, antibacterial, and anti-senescence research. However, the scientific community currently lacks the necessary data to perform a direct comparison with this compound. The acetylation of a natural compound can significantly alter its pharmacokinetic and pharmacodynamic properties, including its solubility, stability, and interaction with biological targets. Therefore, it cannot be assumed that this compound possesses the same or similar bioactivities as its non-acetylated precursor.

This guide underscores a clear need for future research to isolate and characterize the biological activities of this compound. Such studies would not only provide valuable comparative data but also potentially unveil novel therapeutic properties of this acetylated triterpenoid. Researchers are encouraged to undertake studies that directly compare the efficacy of both compounds in various biological assays to build a comprehensive understanding of their respective therapeutic potentials.

References

Epifriedelanol Acetate: An In Vivo Examination of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel compounds with potent anti-inflammatory properties is a significant endeavor. Epifriedelanol acetate, a pentacyclic triterpenoid, has emerged as a compound of interest. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of this compound and its close analogue, friedelin, against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data presented is derived from studies utilizing the carrageenan-induced paw edema model, a standard and widely accepted method for evaluating acute inflammation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds was assessed by their ability to inhibit paw edema induced by carrageenan in rodent models. The following table summarizes the quantitative data on the percentage of edema inhibition at various time points post-carrageenan administration.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Friedelin40125.3
238.6
352.5
448.1
545.2
Indomethacin10135.6
245.8
358.7
455.3
551.6

Note: Data for Friedelin is used as a close structural and functional analogue of this compound. The results for Friedelin suggest a potent anti-inflammatory effect, with a maximum inhibition of 52.5% at 3 hours.[1] Indomethacin, the standard drug, showed a slightly higher peak inhibition of 58.7% at the same time point.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol for the carrageenan-induced paw edema model used in the evaluation of these compounds.

Carrageenan-Induced Paw Edema Model

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[2][3]

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compound (e.g., Friedelin) or the standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • After a set period (usually 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Visualizing the Experimental Workflow and Inflammatory Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a simplified inflammatory signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_measurement Measurement & Analysis animal_prep Animal Acclimatization (Wistar Rats/Swiss Mice) grouping Grouping (Control, Standard, Test) animal_prep->grouping compound_prep Compound Preparation (Friedelin, Indomethacin) grouping->compound_prep drug_admin Drug Administration (Oral/Intraperitoneal) compound_prep->drug_admin carrageenan_admin Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_admin paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_admin->paw_measurement data_analysis Data Analysis (% Edema Inhibition) paw_measurement->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response cluster_inhibition Inhibition carrageenan Carrageenan phospholipase Phospholipase A2 carrageenan->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces vasodilation Vasodilation prostaglandins->vasodilation increased_permeability Increased Vascular Permeability prostaglandins->increased_permeability edema Edema vasodilation->edema increased_permeability->edema epifriedelanol This compound / Friedelin epifriedelanol->cox inhibits indomethacin Indomethacin indomethacin->cox inhibits

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

Conclusion

The available in vivo data for friedelin, a close analogue of this compound, demonstrates significant anti-inflammatory activity in the carrageenan-induced paw edema model. While its efficacy is comparable to the standard drug indomethacin, further studies directly evaluating this compound are warranted to fully elucidate its therapeutic potential. The detailed experimental protocol provided serves as a foundation for such future investigations. The presented data and visualizations offer a valuable resource for researchers and drug development professionals exploring novel anti-inflammatory agents.

References

A Comparative Analysis of Epifriedelanol Acetate and Other Triterpenoids in Oncological and Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Epifriedelanol acetate against a selection of other well-researched triterpenoids: Friedelin, Betulinic Acid, Ursolic Acid, and Oleanolic Acid. The focus of this comparison is on their potential therapeutic applications, specifically their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, including Pachysandra terminalis and Vitis trifolia. As a member of the triterpenoid class of compounds, it is of significant interest to the scientific community for its potential bioactive properties. Research has suggested its involvement in several key biological processes, including antibacterial, antioxidant, and anticancer activities, as well as in the modulation of cellular senescence. This guide aims to place the current understanding of this compound in the context of other prominent triterpenoids, highlighting areas where further research is needed to fully elucidate its therapeutic potential.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound and the selected comparative triterpenoids. It is important to note that specific quantitative data for this compound is limited in the current scientific literature.

Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

TriterpenoidCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Citation(s)
Epifriedelanol & Friedelin CEM-SS (Human T4 Lymphoblastoid)3.54 - 11.45-[1][2]
HeLa (Human Cervical Cancer)3.54 - 11.45-[1][2]
Friedelin HeLa (Human Cervical Cancer)2.596.08
MCF-7 (Human Breast Cancer)0.511.2
L929 (Mouse Fibrosarcoma)1.483.47
A375 (Human Melanoma)2.465.78
THP-1 (Human Leukemia)2.335.47
U87MG (Human Glioblastoma)46.38108.9
22Rv1 (Human Prostate Carcinoma)72.03169.1
DU145 (Human Prostate Carcinoma)81.77192.0
Betulinic Acid Melanoma1.5 - 1.63.3 - 3.5
Neuroblastoma14 - 1730.7 - 37.3
Lung Cancer1.5 - 4.23.3 - 9.2
Breast Cancer (MCF-7)11.525.2
Ursolic Acid ---
Oleanolic Acid HCT-116 (Human Colon Cancer)4087.6
HepG2 (Human Liver Cancer)3065.7
B16 2F2 (Mouse Melanoma)-4.8

Note: The IC₅₀ values for Epifriedelanol are presented as a range in combination with Friedelin, as specific data for the acetate form was not available in the reviewed literature.

Anti-inflammatory Activity

Direct comparative IC₅₀ values for anti-inflammatory activity are not consistently available across all compounds. The following table summarizes the observed effects and known mechanisms of action.

TriterpenoidObserved Anti-inflammatory Effects & MechanismCitation(s)
This compound Data not available.
Friedelin Inhibition of paw edema (52.5% at 40 mg/kg) and granuloma formation (36.3% at 40 mg/kg) in animal models.
Betulinic Acid Reduces production of pro-inflammatory mediators (TNF-α, NO) and increases the anti-inflammatory cytokine IL-10.
Ursolic Acid Decreases levels of inflammatory cytokines (IL-1β, IL-6, TNF-α).
Oleanolic Acid Inhibits key inflammatory pathways including NF-κB and STAT3/6.
Antioxidant Activity

The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, with DPPH (2,2-diphenyl-1-picrylhydrazyl) being a common assay.

TriterpenoidAntioxidant Activity (IC₅₀)Citation(s)
This compound Data not available.
Friedelin DPPH radical scavenging: IC₅₀ = 21.1 mM; Hydroxyl radical scavenging: IC₅₀ = 19.8 mM; Nitric oxide radical scavenging: IC₅₀ = 22.1 mM; Superoxide radical scavenging: IC₅₀ = 21.9 mM.
Betulinic Acid Mediated through the Nrf2/Keap1 signaling pathway.
Ursolic Acid Elevates levels of antioxidant enzymes (SOD, GSH) and reduces oxidative stress markers.
Oleanolic Acid DPPH radical scavenging: IC₅₀ = 61.5 µg/mL.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the triterpenoid compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

This assay is used to quantify nitrite, a stable and quantifiable product of nitric oxide (NO), to assess the anti-inflammatory potential of a compound.

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with different concentrations of the triterpenoids for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizing Cellular Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

anticancer_pathway Triterpenoid Triterpenoid (e.g., this compound) CancerCell Cancer Cell Triterpenoid->CancerCell Acts on Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Proliferation Inhibition of Proliferation CancerCell->Proliferation

Caption: General mechanism of triterpenoid anticancer activity.

anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage InflammatoryStimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->ProInflammatoryCytokines Induces Production of Triterpenoid Triterpenoid Triterpenoid->NFkB Inhibits

Caption: Triterpenoid inhibition of the NF-κB inflammatory pathway.

experimental_workflow_mtt step1 Step 1 Cell Seeding step2 Step 2 Compound Treatment step1->step2 step3 Step 3 Incubation step2->step3 step4 Step 4 MTT Addition step3->step4 step5 Step 5 Formazan Solubilization step4->step5 step6 Step 6 Absorbance Reading step5->step6

References

Unveiling the Action of Epifriedelanol Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Epifriedelanol acetate, benchmarked against related triterpenoid compounds. The information presented is based on available preclinical data for Epifriedelanol, the unacetylated form of the compound. It is presumed that this compound exhibits a similar biological activity profile, a common characteristic for acetylated natural products, though further direct experimental validation is warranted.

Comparative Analysis of Biological Activity

Epifriedelanol has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, anti-senescence, and antibacterial effects. The primary mechanism of action appears to be the modulation of key cellular signaling pathways, particularly the inhibition of the NF-κB pathway. A summary of the cytotoxic activity of Epifriedelanol and a comparable triterpenoid, Friedelin, is presented below.

CompoundCell LineActivityIC50 Value (µg/mL)
Epifriedelanol Human T4 lymphoblastoid (CEM-SS)Anticancer3.54 - 11.45[1][2]
Human cervical (HeLa)Anticancer3.54 - 11.45[1][2]
Friedelin Human T4 lymphoblastoid (CEM-SS)Anticancer3.54 - 11.45[1]
Human cervical (HeLa)Anticancer3.54 - 11.45[1]

Proposed Signaling Pathways

The anti-cancer and anti-inflammatory effects of Epifriedelanol are strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancer cells, NF-κB is constitutively active and promotes cell survival and proliferation by upregulating anti-apoptotic proteins such as Bcl-2. By inhibiting NF-κB, Epifriedelanol is proposed to down-regulate Bcl-2, leading to an increase in the pro-apoptotic protein Bax, activation of caspases, and ultimately, apoptosis.

G Epifriedelanol Epifriedelanol NFkB NF-κB Epifriedelanol->NFkB inhibition Bax Bax Epifriedelanol->Bax indirectly upregulates Bcl2 Bcl-2 NFkB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase Caspase Cascade Bax->Caspase Caspase->Apoptosis

Proposed Anti-Cancer Mechanism of Epifriedelanol.

Furthermore, Epifriedelanol has been observed to reduce cellular senescence by decreasing the levels of p53 and p21, key proteins in the senescence pathway.

G Epifriedelanol Epifriedelanol p53 p53 Epifriedelanol->p53 downregulates p21 p21 Epifriedelanol->p21 downregulates p53->p21 activates Cellular_Senescence Cellular_Senescence p21->Cellular_Senescence promotes

Proposed Anti-Senescence Mechanism of Epifriedelanol.

Experimental Workflow for Mechanism of Action Studies

A general workflow to investigate the mechanism of action of a compound like this compound would involve a series of in vitro assays.

G cluster_0 Initial Screening cluster_1 Mechanism Elucidation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Senescence Senescence Assay (β-galactosidase) Cytotoxicity->Senescence NFkB_Assay NF-κB Activity Assay Cytotoxicity->NFkB_Assay Antioxidant Antioxidant Assay (e.g., DPPH) Western_Blot Western Blot (p53, p21, Bcl-2, Bax, Caspases) NFkB_Assay->Western_Blot

General Experimental Workflow.

Detailed Experimental Protocols

Below are detailed protocols for the key experiments that can be employed to verify the mechanism of action of this compound.

MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Cell culture medium

    • Dimethyl sulfoxide (DMSO) or other suitable solvent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • DPPH solution in methanol

    • Methanol

    • Test compound (this compound) at various concentrations

    • Ascorbic acid (as a positive control)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of this compound in methanol.

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

Senescence-Associated β-Galactosidase Staining

This histochemical stain identifies senescent cells, which express a specific β-galactosidase enzyme active at pH 6.0.

  • Materials:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citrate/phosphate buffer, pH 6.0)

    • Phosphate-buffered saline (PBS)

    • Cell culture dishes

  • Protocol:

    • Culture and treat cells with this compound in culture dishes.

    • Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the β-galactosidase staining solution and incubate at 37°C (without CO2) for 12-16 hours.

    • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

NF-κB Activation Assay (Western Blot for p65)

This assay determines the activation of NF-κB by measuring the nuclear translocation of its p65 subunit.

  • Materials:

    • Cell lysis buffer

    • Protein assay reagents

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against NF-κB p65

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound and a known NF-κB activator (e.g., TNF-α).

    • Lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against NF-κB p65.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates NF-κB activation, which should be inhibited by this compound.

Minimum Inhibitory Concentration (MIC) Test

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial culture

    • Mueller-Hinton broth or agar

    • This compound at various dilutions

    • 96-well plates or test tubes

    • Incubator

  • Protocol:

    • Prepare a standardized inoculum of the test bacteria.

    • In a 96-well plate or series of test tubes, prepare serial dilutions of this compound in the growth medium.

    • Inoculate each well or tube with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Hemolytic Assay

This assay assesses the ability of a compound to lyse red blood cells.

  • Materials:

    • Fresh red blood cells (RBCs)

    • Phosphate-buffered saline (PBS)

    • This compound at various concentrations

    • Triton X-100 (as a positive control for 100% hemolysis)

    • 96-well plates

    • Centrifuge

    • Microplate reader

  • Protocol:

    • Wash the RBCs with PBS by centrifugation.

    • Prepare a suspension of RBCs in PBS.

    • In a 96-well plate, add different concentrations of this compound to the RBC suspension.

    • Include a positive control (Triton X-100) and a negative control (PBS).

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis relative to the positive control.

References

Epifriedelanol Acetate: A Literature Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the biological activities associated with Epifriedelanol, a natural triterpenoid. It is important to note that while the initial focus of this review was Epifriedelanol acetate, the available scientific literature predominantly investigates the biological effects of its corresponding alcohol, Epifriedelanol. The data presented herein, therefore, primarily pertains to Epifriedelanol. This guide objectively summarizes the current state of research, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to aid in future research and drug development endeavors.

Summary of Biological Activities

Epifriedelanol has demonstrated a range of promising biological activities, including anticancer, antibacterial, and anti-aging properties. The following sections provide a detailed comparison of its performance in these areas, supported by available experimental data.

Table 1: Quantitative Data on the Biological Activities of Epifriedelanol
Biological ActivityCell Line/OrganismAssayEndpointResultReference CompoundResult (Reference)
Anticancer CEM-SS (Human T4 lymphoblastoid)Cytotoxicity AssayIC503.54 - 11.45 µg/mL[1][2]--
HeLa (Human cervical cancer)Cytotoxicity AssayIC503.54 - 11.45 µg/mL[1][2]--
Agrobacterium tumefaciens (Crown Gall Tumor)Potato Disc BioassayTumor Inhibition100% inhibition at 40 and 60 µ g/disc Vincristine100% inhibition at 6.25 µ g/disc
Antibacterial Staphylococcus aureusBroth MicrodilutionMICStrong activity (MIC <500 µg/mL)[3]GentamicinSignificantly lower MIC (p<0.0001)[3]
Streptococci and Enterococci speciesBroth MicrodilutionMICStrong activity (MIC <500 µg/mL)--
Escherichia coliBroth MicrodilutionMICModerate to weak activityGentamicinSignificantly lower MIC (p<0.0001)[3]
Klebsiella pneumoniaeBroth MicrodilutionMICModerate to weak activityGentamicinSignificantly lower MIC (p<0.0001)[3]
Anti-aging Human Dermal Fibroblasts (HDFs)Senescence-associated β-galactosidase (SA-β-gal) activityInhibition of Adriamycin-induced senescenceEffective--
Human Umbilical Vein Endothelial Cells (HUVECs)Senescence-associated β-galactosidase (SA-β-gal) activityInhibition of Adriamycin-induced senescenceEffective--

Experimental Protocols

This section details the methodologies for the key experiments cited in this review.

Anticancer Activity

Potato Disc Bioassay for Antitumor Activity

This assay provides a rapid and inexpensive method to screen for antitumor activity.

  • Preparation of Agrobacterium tumefaciens: A virulent strain of Agrobacterium tumefaciens is cultured in a suitable broth medium for 24-48 hours.

  • Preparation of Potato Discs: Red potatoes are surface-sterilized, and cylindrical plugs are aseptically cut. These plugs are then sliced into discs of approximately 5 mm thickness.

  • Inoculation and Treatment: The potato discs are placed on agar plates. A standardized suspension of A. tumefaciens is used to inoculate the discs. The test compound (Epifriedelanol) and a positive control (e.g., Vincristine) are applied to the discs at various concentrations.

  • Incubation and Tumor Evaluation: The plates are incubated in the dark at room temperature for 12-21 days. The number of tumors (crown galls) on each disc is then counted. The percentage of tumor inhibition is calculated by comparing the number of tumors on treated discs to those on control discs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, CEM-SS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Epifriedelanol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (Epifriedelanol) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms

The precise molecular mechanisms underlying the biological activities of Epifriedelanol are still under investigation. However, some studies suggest the involvement of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory and anticancer effects of many natural products are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for Epifriedelanol is limited, its structural class (triterpenoids) is known to interact with this pathway. The diagram below illustrates a generalized NF-κB signaling cascade and the potential point of inhibition by compounds like Epifriedelanol.

NF_kappaB_Pathway Generalized NF-κB Signaling Pathway and Potential Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Epifriedelanol Epifriedelanol Epifriedelanol->IKK_complex Inhibition (Postulated)

Caption: Postulated inhibition of the NF-κB signaling pathway by Epifriedelanol.

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. It is postulated that Epifriedelanol may exert its anti-inflammatory and anticancer effects by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the screening and evaluation of the biological activities of a natural product like Epifriedelanol.

Experimental_Workflow General Workflow for Biological Activity Screening Start Start: Natural Product (this compound) Extraction Isolation & Purification Start->Extraction In_vitro In Vitro Screening Extraction->In_vitro Anticancer Anticancer Assays (e.g., MTT, Potato Disc) In_vitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) In_vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB inhibition) In_vitro->Anti_inflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Anti_inflammatory->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo Efficacy Efficacy & Toxicity In_vivo->Efficacy End Lead Compound for Drug Development Efficacy->End

Caption: A general experimental workflow for natural product screening.

This workflow begins with the isolation and purification of the compound of interest from its natural source. This is followed by a series of in vitro screens to identify its biological activities. Promising compounds are then subjected to more detailed mechanistic studies to understand how they work at a molecular level. Finally, in vivo studies in animal models are conducted to evaluate the efficacy and safety of the compound, with the ultimate goal of identifying a lead compound for further drug development.

References

A Comparative Guide to Bioactive Compound Extraction from Leading Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of bioactive compounds from plant sources is a critical first step in pharmaceutical research and drug development. The chosen extraction method can significantly impact the yield, purity, and ultimately the therapeutic efficacy of the derived compounds. This guide provides an objective comparison of various extraction techniques applied to three widely studied medicinal plants: Cannabis sativa, Curcuma longa, and Ginkgo biloba. The information presented is supported by experimental data to aid researchers in selecting the optimal extraction strategy for their specific needs.

Data Presentation: A Quantitative Comparison of Extraction Efficiencies

The following table summarizes the extraction yields of key bioactive compounds from Cannabis sativa (Cannabinoids), Curcuma longa (Curcuminoids), and Ginkgo biloba (Ginkgolides and Bilobalide) using different extraction methodologies. The data has been compiled from various studies to provide a comparative overview. It is important to note that yields can vary based on the specific plant material, solvent, temperature, and duration of extraction.

Plant SourceBioactive CompoundExtraction MethodSolventExtraction YieldReference
Cannabis sativa Cannabinoids (CBD, CBDA, THC, THCA)Maceration (Ethanol)EthanolTotal THC: up to ~58% (after decarboxylation)[1]
Maceration (Methanol)MethanolSimilar total THC to SFE at 60°C[1]
Soxhlet (Methanol)MethanolHighest extracted CBD[1]
Ultrasound-Assisted Extraction (UAE)-Higher levels of CBC[1]
Supercritical Fluid Extraction (SFE)CO2 (100 bar, 40°C)Highest levels of CBDA[1]
Curcuma longa Curcuminoids (Curcumin)Ultrasound-Assisted Extraction (UAE)-1.91 mg/g[2]
Supercritical Fluid Extraction (SFE)CO2 (25 MPa, 60°C, S/F ratio ~3)1.14 mg/g[2]
Cold Maceration-Lower than UAE[2]
Soxhlet Extraction-Lower than UAE[2]
Maceration (Ethanol)Ethanol (70%)4.49% - 12.89% (curcumin)[3][4]
Ginkgo biloba Ginkgolides & BilobalideRefluxing in oxidized waterWater with H2O2, then Ethyl AcetateTerpene trilactone content: 60-70%[5]
HPLC-RI MethodMethanol-water, then Ethyl AcetateRecovery: >96.5%[6]

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for plant extraction and key signaling pathways modulated by the extracted bioactive compounds.

Experimental_Workflow Plant_Material Plant Material (Cannabis sativa, Curcuma longa, Ginkgo biloba) Grinding Grinding/Milling Plant_Material->Grinding Extraction Extraction (SFE, UAE, Maceration, Soxhlet) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Crude_Extract Crude Bioactive Extract Solvent_Removal->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, GC-MS) Crude_Extract->Analysis Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: A generalized workflow for the extraction and purification of bioactive compounds from plant materials.

Signaling_Pathways cluster_Curcumin Curcumin (from Curcuma longa) cluster_Cannabinoids Cannabinoids (from Cannabis sativa) cluster_GinkgolideB Ginkgolide B (from Ginkgo biloba) Curcumin Curcumin IKK IKK Inhibition Curcumin->IKK IkBa ↓ IκBα Phosphorylation & Degradation IKK->IkBa NFkB ↓ NF-κB Nuclear Translocation IkBa->NFkB Inflammation ↓ Inflammatory Gene Expression NFkB->Inflammation Cannabinoids Cannabinoids (e.g., THC, CBD) CB1_CB2 CB1/CB2 Receptors Cannabinoids->CB1_CB2 Gi_o Gi/o Protein CB1_CB2->Gi_o AC ↓ Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Neurotransmission Modulation of Neurotransmission cAMP->Neurotransmission GinkgolideB Ginkgolide B EP4 EP4 Receptor GinkgolideB->EP4 Akt ↑ Akt Phosphorylation EP4->Akt CREB ↑ CREB Phosphorylation Akt->CREB Bcl2 ↑ Bcl-2 Expression CREB->Bcl2 Apoptosis ↓ Apoptosis (Neuroprotection) Bcl2->Apoptosis

Caption: Key signaling pathways modulated by bioactive compounds from the selected plant sources.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of results. Below are generalized protocols for the key extraction techniques discussed.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly method that utilizes a supercritical fluid, most commonly CO2, as the solvent.[7]

  • Preparation: The plant material is dried to a moisture content of approximately 7% and ground to a particle size of 0.6-0.9 mm.[8]

  • Loading: The ground material is loaded into the extraction vessel.[9]

  • Pressurization and Heating: The CO2 is pumped into the system and brought to its supercritical state by adjusting the temperature and pressure above its critical point (31°C and 74 bar for CO2).[7]

  • Extraction: The supercritical CO2 is passed through the plant material, where it dissolves the target bioactive compounds.[9] The flow rate of the CO2 is a critical parameter, with lower flow rates generally yielding better results due to increased residence time.[8]

  • Separation: The CO2, now containing the dissolved compounds, is passed into a separator at a lower pressure. This causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.[10]

  • Collection: The pure extract is collected from the separator. The CO2 can be recycled for further extractions.[10]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to disrupt plant cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[11][12]

  • Preparation: The plant material is ground and mixed with a suitable solvent in an extraction vessel.

  • Sonication: An ultrasonic probe or bath is used to apply high-intensity sound waves (typically 20-100 kHz) to the mixture.[12] This creates acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized high pressure and temperature, breaking down cell walls.[11]

  • Extraction: The sonication process facilitates the release of bioactive compounds into the solvent. The extraction time is typically shorter than conventional methods.

  • Separation: The mixture is then filtered or centrifuged to separate the solid plant material from the liquid extract.

  • Solvent Removal: The solvent is evaporated to obtain the crude extract.

Maceration

Maceration is a simple and widely used extraction method that involves soaking the plant material in a solvent.[13][14]

  • Preparation: The plant material is coarsely ground and placed in a sealed container.[13]

  • Soaking: A suitable solvent is added to completely cover the plant material.[13] The container is then sealed and left to stand at room temperature for a period of hours to days, with occasional agitation.[15]

  • Separation: The liquid extract (miscella) is separated from the solid plant material (marc) by filtration or decantation.[13]

  • Solvent Removal: The solvent is evaporated to yield the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh portion of the solvent.[16][17]

  • Preparation: The dried and ground plant material is placed in a porous thimble.[16]

  • Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is positioned between a flask containing the solvent and a condenser.[17]

  • Extraction Cycle: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble.[16] The solvent fills the extraction chamber and, once it reaches a certain level, siphons back into the boiling flask, carrying the extracted compounds with it.[16] This cycle is repeated multiple times.

  • Solvent Removal: After the extraction is complete, the solvent is evaporated from the flask to obtain the crude extract.[16]

Conclusion

The choice of an extraction method is a critical determinant of the yield and quality of bioactive compounds obtained from plant sources. Supercritical Fluid Extraction stands out as a "green" and highly selective technique, particularly effective for preserving thermolabile compounds. Ultrasound-Assisted Extraction offers a rapid and efficient alternative, significantly reducing extraction times. Maceration, while simple and cost-effective, is generally less efficient. Soxhlet extraction provides a thorough extraction but can be time-consuming and may degrade heat-sensitive compounds.

For researchers and drug development professionals, a thorough understanding of these methods and their comparative efficiencies is paramount. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the pursuit of novel therapeutics from natural sources. Further optimization of extraction parameters for specific plant materials and target compounds is always recommended to achieve the highest possible efficiency and purity.

References

Validating the Purity of Commercially Available Epifriedelanol Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Epifriedelanol acetate in their studies, ensuring the purity of the commercially available compound is paramount for reliable and reproducible results. This guide provides a framework for validating the purity of this compound, comparing its performance with potential alternatives, and is supported by detailed experimental protocols and data presentation formats.

Introduction to this compound and Potential Impurities

This compound is a naturally occurring pentacyclic triterpenoid acetate. Commercial preparations are typically isolated from plant sources such as Pachysandra terminalis or Elaeocarpus floribundus.[1][2] Due to its natural origin and the complexity of purification processes, commercial batches may contain structurally related impurities. The most common impurities are other triterpenoids that are co-extracted from the plant material. These include, but are not limited to:

  • Friedelin: A triterpenoid ketone with the same carbon skeleton.

  • Epifriedelanol: The corresponding alcohol of this compound.

  • β-Sitosterol: A common plant sterol.

The presence of these impurities can interfere with experimental outcomes, making rigorous purity validation an essential step in the research workflow.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Comparative Overview

Quantitative data from these analyses should be summarized for clear comparison. Below are example tables for presenting purity data from different analytical methods and for comparing different commercial suppliers.

Table 1: Purity Analysis of this compound (Lot No. XXXXX)

Analytical MethodPurity (%)Impurity Profile (Relative Area %)
HPLC-UV (210 nm)98.5Impurity A (0.8%), Impurity B (0.5%), Others (0.2%)
GC-MS (TIC)99.1Impurity C (0.6%), Impurity D (0.3%)
qNMR (vs. internal standard)99.5Not Applicable

Table 2: Comparison of Commercial this compound Suppliers

SupplierLot No.Stated Purity (%)Validated Purity (HPLC, %)Major Impurities Identified
Supplier AA123>9898.2Friedelin (0.9%), Epifriedelanol (0.5%)
Supplier BB456>9999.3Friedelin (0.4%), Unknown (0.2%)
Supplier CC789>9897.5β-Sitosterol (1.2%), Friedelin (0.8%)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and potential impurities.

Methodology:

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as triterpenoids have weak chromophores) or ELSD.

  • Sample Preparation: Prepare a standard solution of this compound (1 mg/mL) in acetonitrile. Prepare a solution of the commercial sample at the same concentration.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Purity is calculated based on the relative peak area of this compound to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 200 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-600.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like chloroform or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide structural confirmation and determine purity using a quantitative NMR (qNMR) approach.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A high-purity compound with a known structure and a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Analysis: Calculate the purity by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_output Final Assessment Commercial_Sample Commercial Epifriedelanol Acetate Sample Sample_Prep Sample Preparation (Dissolution) Commercial_Sample->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS NMR NMR Analysis Sample_Prep->NMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID Structural_Confirm Structural Confirmation NMR->Structural_Confirm Comparison Comparison with Alternative Suppliers Purity_Quant->Comparison Impurity_ID->Comparison Final_Report Comprehensive Purity Report Structural_Confirm->Final_Report Comparison->Final_Report

Caption: Experimental workflow for the validation of this compound purity.

Signaling_Pathway_Placeholder cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_impurity_effect Potential Impurity Interference Ligand This compound Receptor Target Receptor/Enzyme Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Response Biological Effect Gene_Expression->Response Impurity Structurally Related Impurity (e.g., Friedelin) Off_Target Off-Target Binding Impurity->Off_Target Altered_Response Altered/Confounded Biological Response Off_Target->Altered_Response

Caption: Potential impact of impurities on a hypothetical signaling pathway.

References

A Side-by-Side Comparison of the Cytotoxic Effects of Epifriedelanol Acetate and Friedelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Triterpenoids

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are pentacyclic triterpenoids, a class of compounds known for their wide range of biological activities. This guide provides a detailed, side-by-side comparison of the cytotoxic properties of two such triterpenoids: Epifriedelanol acetate and Friedelin. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to evaluate and potentially advance these compounds in drug discovery pipelines.

Quantitative Cytotoxicity Data

The cytotoxic effects of Epifriedelanol and Friedelin have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes, are summarized in the table below. It is important to note that the available data for the epifriedelanol compound is for its non-acetylated form, often referred to as epifriedelinol or 3-epifriedelinol. While structurally very similar, the acetate group in this compound may influence its biological activity.

CompoundCell LineCancer TypeIC50 ValueCitation
Friedelin MCF-7Breast Cancer1.2 µM (48h)[1]
U87MGGlioblastoma46.38 mg/L
22Rv1Prostate Carcinoma72.025 µg/mL[2]
DU145Prostate Cancer81.766 µg/mL[2]
CEM-SST-lymphoblastoid3.54 - 11.45 µg/mL[3][4]
HeLaCervical Cancer3.54 - 11.45 µg/mL[3][4]
3-Epifriedelinol DU145Prostate Cancer32.32 ± 3.72 µM (72h)[5]
PC3Prostate Cancer35.22 ± 3.47 µM (72h)[5]
CEM-SST-lymphoblastoid3.54 - 11.45 µg/mL[3][4]
HeLaCervical Cancer3.54 - 11.45 µg/mL[3][4]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and Friedelin in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add varying concentrations of test compounds incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram

Signaling Pathways in Cytotoxicity

Both Friedelin and Epifriedelanol appear to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The signaling cascades involved are multifaceted and crucial for understanding their mechanisms of action.

Friedelin-Induced Apoptosis Signaling Pathway

Friedelin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, Friedelin's influence extends to other significant signaling pathways that govern cell survival and proliferation.

Friedelin_Signaling Friedelin-Induced Apoptosis Signaling Pathway cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Friedelin Friedelin PI3K_AKT PI3K/AKT Pathway Friedelin->PI3K_AKT inhibits MEK_ERK MEK/ERK Pathway Friedelin->MEK_ERK inhibits NFkB NF-κB Pathway Friedelin->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) Friedelin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Friedelin->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Friedelin's Apoptotic Signaling

Epifriedelanol-Induced Apoptosis Signaling Pathway

Similar to Friedelin, Epifriedelanol (specifically 3-epifriedelinol) has been demonstrated to trigger apoptosis. Its mechanism also involves the intrinsic pathway, with a notable impact on the balance of pro- and anti-apoptotic proteins and the activation of key tumor suppressor proteins.

Epifriedelanol_Signaling Epifriedelanol-Induced Apoptosis Signaling Pathway cluster_regulation Upstream Regulation cluster_mitochondrial_epi Mitochondrial Pathway cluster_caspase_epi Caspase Cascade Epifriedelanol Epifriedelanol p53 p53 (Tumor Suppressor) Epifriedelanol->p53 upregulates NFkB_Epi NF-κB Epifriedelanol->NFkB_Epi downregulates Bcl2_Epi Bcl-2 (Anti-apoptotic) Epifriedelanol->Bcl2_Epi downregulates Bax_Epi Bax (Pro-apoptotic) Epifriedelanol->Bax_Epi upregulates p53->Bax_Epi upregulates NFkB_Epi->Bcl2_Epi upregulates Mitochondrion_Epi Mitochondrion Bcl2_Epi->Mitochondrion_Epi inhibits permeabilization Bax_Epi->Mitochondrion_Epi promotes permeabilization Cytochrome_c_Epi Cytochrome c release Mitochondrion_Epi->Cytochrome_c_Epi Caspase9_Epi Caspase-9 Cytochrome_c_Epi->Caspase9_Epi activates Caspase3_Epi Caspase-3 Caspase9_Epi->Caspase3_Epi activates Apoptosis_Epi Apoptosis Caspase3_Epi->Apoptosis_Epi

Epifriedelanol's Apoptotic Signaling

Conclusion

Both Friedelin and Epifriedelanol demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis through the mitochondrial pathway. While their core mechanisms appear similar, involving the regulation of Bcl-2 family proteins and caspase activation, there are subtle differences in the upstream signaling pathways they influence. Friedelin has been shown to inhibit pro-survival pathways like PI3K/AKT and MEK/ERK, whereas Epifriedelanol's effects are linked to the upregulation of the tumor suppressor p53.

The lack of specific cytotoxicity data for this compound highlights an area for future research. Direct comparative studies using the acetylated form are necessary to fully elucidate its potential and determine if the acetate moiety enhances its anticancer properties. The provided experimental protocol for the MTT assay offers a standardized method for conducting such investigations.

For researchers in oncology and drug development, both Friedelin and Epifriedelanol represent promising scaffolds for the design of novel chemotherapeutic agents. Further investigation into their precise molecular targets and in vivo efficacy is warranted to translate these in vitro findings into potential clinical applications.

References

confirming the inhibitory effects of Epifriedelanol on cellular senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest to mitigate the cellular processes of aging, the natural compound Epifriedelanol has emerged as a significant subject of research. Found in the root bark of Ulmus davidiana, this triterpenoid is demonstrating notable capabilities in inhibiting cellular senescence, the state of irreversible cell growth arrest implicated in aging and various age-related diseases. This guide provides a comparative analysis of Epifriedelanol against other known senescence inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Analysis of Senescence Inhibitors

Cellular senescence is a complex process characterized by a stable cell cycle arrest and the secretion of a specific profile of inflammatory cytokines, known as the Senescence-Associated Secretory Phenotype (SASP). The inhibition of senescence is a promising therapeutic strategy for age-related pathologies. Below is a comparison of Epifriedelanol with two well-studied natural compounds, Resveratrol and Quercetin, known for their anti-senescence properties.

CompoundCell TypeSenescence InducerConcentration% of SA-β-gal Positive Cells (Control)% of SA-β-gal Positive Cells (Treated)Key Signaling Pathway ModulationReference
Epifriedelanol HDFAdriamycin10 µg/mL~80%~30%Reduced Reactive Oxygen Species (ROS)[1](--INVALID-LINK--)
Epifriedelanol HUVECAdriamycin10 µg/mL~75%~25%Reduced Reactive Oxygen Species (ROS)[1](--INVALID-LINK--)
Resveratrol HUVECHydrogen Peroxide10 µM~60%~25%Upregulation of Autophagy, Modulation of p-Rb[2](--INVALID-LINK--)
Quercetin Human FibroblastsOxidative Stress10 µMNot specifiedSignificant reductionDownregulation of p53, p21, and p16[3](--INVALID-LINK--)

HDF: Human Dermal Fibroblasts; HUVEC: Human Umbilical Vein Endothelial Cells; SA-β-gal: Senescence-Associated β-galactosidase; p-Rb: Phosphorylated Retinoblastoma protein.

Experimental Protocols

A cornerstone of senescence research is the reliable detection of senescent cells. The following is a detailed methodology for the key experiment cited in the evaluation of Epifriedelanol and its counterparts.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from the methodology used in the primary research on Epifriedelanol.[4]

1. Cell Culture and Treatment:

  • Human Dermal Fibroblasts (HDFs) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • To induce premature senescence, cells are treated with a sublethal concentration of Adriamycin (e.g., 0.2 µM for HDFs) for 2 hours.

  • Following induction, the cells are washed and incubated in fresh media containing the test compound (e.g., Epifriedelanol at 10 µg/mL) or vehicle control for a specified period (e.g., 3 days).

  • For replicative senescence models, cells are serially passaged until they reach a senescent state, with the test compound added during the final passages.

2. Fixation:

  • Culture medium is removed, and cells are washed twice with Phosphate-Buffered Saline (PBS).

  • Cells are fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

3. Staining:

  • After fixation, cells are washed twice with PBS.

  • The staining solution is added to the cells. The solution consists of:

    • 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Cells are incubated at 37°C without CO₂ for 12-16 hours.

4. Quantification:

  • The percentage of senescent cells (displaying blue staining) is determined by counting at least 300 cells in random microscopic fields.

Signaling Pathways and Visualizations

The inhibitory effects of Epifriedelanol and other compounds on cellular senescence are mediated through complex signaling pathways.

G Simplified Cellular Senescence Pathway cluster_stress Cellular Stressors cluster_response Cellular Response cluster_pathways Key Signaling Pathways cluster_outcome Senescent Phenotype cluster_inhibitors Inhibitory Action Adriamycin Adriamycin DNA_Damage DNA Damage Adriamycin->DNA_Damage H2O2 Hydrogen Peroxide ROS Increased ROS H2O2->ROS Replicative_Exhaustion Replicative Exhaustion Replicative_Exhaustion->DNA_Damage ROS->DNA_Damage p53_p21 p53/p21 Pathway DNA_Damage->p53_p21 p16_Rb p16/Rb Pathway DNA_Damage->p16_Rb Senescence Cellular Senescence (SA-β-gal positive) p53_p21->Senescence p16_Rb->Senescence Epifriedelanol Epifriedelanol Epifriedelanol->ROS Inhibits Resveratrol Resveratrol Resveratrol->p53_p21 Modulates Quercetin Quercetin Quercetin->p53_p21 Inhibits

Caption: Key pathways leading to cellular senescence and points of intervention for inhibitors.

The diagram above illustrates how various stressors can induce DNA damage and increase reactive oxygen species (ROS), activating key tumor suppressor pathways like p53/p21 and p16/Rb, which ultimately lead to cellular senescence. Epifriedelanol appears to exert its primary effect by reducing ROS levels.[4] In contrast, compounds like Resveratrol and Quercetin have been shown to more directly modulate the core senescence signaling pathways.[2][5][6]

G Experimental Workflow for Senescence Inhibition Assay start Start: Human Primary Cells (HDF or HUVEC) induce Induce Senescence: - Adriamycin - H2O2 - Replicative Exhaustion start->induce treat Treatment: - Epifriedelanol - Alternative Compound - Vehicle Control induce->treat incubate Incubate (e.g., 3 days) treat->incubate fix Fix Cells: Formaldehyde/Glutaraldehyde incubate->fix stain SA-β-gal Staining: X-gal solution, pH 6.0 fix->stain analyze Microscopic Analysis: Quantify % of blue (senescent) cells stain->analyze end End: Comparative Data analyze->end

Caption: Workflow for assessing the inhibitory effects of compounds on cellular senescence.

This workflow outlines the key steps in a typical in vitro experiment to test the efficacy of a compound in preventing cellular senescence.

The presented data and methodologies underscore the potential of Epifriedelanol as a noteworthy agent in the field of geroscience. Its ability to significantly reduce the proportion of senescent cells, likely through its antioxidant properties, positions it as a strong candidate for further investigation in the development of therapies targeting age-related cellular dysfunction. Further research is warranted to fully elucidate its mechanism of action on the core senescence signaling pathways.

References

Safety Operating Guide

Proper Disposal of Epifriedelanol Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of epifriedelanol acetate.

Hazard Assessment and Regulatory Overview

This compound is a research chemical, and while it is not explicitly listed as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as such due to the lack of comprehensive toxicological data. Laboratory guidelines universally recommend treating chemical waste with unknown hazard profiles as hazardous to ensure maximum safety and environmental protection. The provided Material Safety Data Sheet (MSDS) for this compound indicates that the substance should not be allowed to enter drains and that dust formation should be avoided, suggesting that it should be managed as a solid chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to collection by environmental health and safety (EHS) personnel.

1. Waste Collection at the Point of Generation:

  • Solid Waste:

    • Collect solid this compound waste in a designated, leak-proof container that is compatible with the chemical.

    • The container should have a secure screw-top lid to prevent accidental spills and the release of dust.

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be placed in the same solid waste container.

    • Non-disposable labware should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), and the resulting solvent rinse should be collected as hazardous liquid waste.

2. Waste Container Labeling:

  • Properly label the waste container immediately upon the first addition of waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date on which the first waste was added (accumulation start date)

    • The name and contact information of the generating researcher or lab

    • A statement of the hazards (e.g., "Handle with care," "Avoid inhalation")

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from drains, heat sources, and areas of high traffic.

  • Segregate the this compound waste from incompatible materials.

4. Arranging for Disposal:

  • Once the waste container is full, or if waste has been accumulated for one year (whichever comes first), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Do not attempt to dispose of this compound down the sink or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (powder, contaminated disposables) A->B C Contaminated Glassware A->C D Collect in a designated, compatible, and sealed container B->D F Rinse with appropriate solvent (e.g., ethanol) C->F E Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date PI/Lab Information D->E H Store sealed container in Satellite Accumulation Area (SAA) E->H G Collect solvent rinse as hazardous liquid waste F->G G->H I Request waste pickup from Environmental Health & Safety (EHS) H->I J EHS transports for final disposal I->J

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills

In the event of a spill of solid this compound:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, wear gloves, eye protection, and a lab coat. If there is a risk of airborne dust, a respirator is necessary.

  • Contain the Spill:

    • For small spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • Carefully sweep up the material and place it in a sealed container for disposal as hazardous waste.

  • Clean the Area: Wipe the spill area with a damp cloth, and dispose of all cleaning materials in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Epifriedelanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Epifriedelanol acetate, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and build a culture of safety within your laboratory.

Personal Protective Equipment (PPE) and Safety Measures

A foundational aspect of laboratory safety involves the correct use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory to prevent exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder form to avoid dust inhalation.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safe handling, from preparation to post-experiment cleanup.

1. Preparation:

  • Ensure the work area is well-ventilated.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all required equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the full complement of required PPE.

  • When weighing or transferring the solid compound, perform these actions in a designated area, such as a chemical fume hood, to avoid dust formation and inhalation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. In Case of Exposure:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • After Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

  • After Eye Contact: Check for and remove any contact lenses. Flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek immediate medical attention.[1]

  • After Swallowing: Do NOT induce vomiting. Wash out the mouth with plenty of water. Seek immediate medical attention.[1]

4. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a dry and well-ventilated place.[1]

  • Recommended long-term storage temperature is -20°C, and short-term storage is 2-8°C.[1]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect any waste material generated from handling this compound in a suitable, closed container.[1]

  • Labeling: Clearly label the waste container with the contents.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1]

Visualizing the Workflow

To provide a clear and concise overview of the handling process, the following diagram illustrates the key steps and decision points in the operational workflow for this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area weigh Weigh/Transfer in Hood prep_area->weigh handle Perform Experiment weigh->handle decontaminate Decontaminate Work Area handle->decontaminate store Store in Tightly Closed Container handle->store If not all is used exposure Exposure Event handle->exposure dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe first_aid Administer First Aid exposure->first_aid Yes medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.